L-Aspartic acid-1,4-13C2
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H7NO4 |
|---|---|
Molecular Weight |
135.09 g/mol |
IUPAC Name |
(2S)-2-amino(1,4-13C2)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i3+1,4+1 |
InChI Key |
CKLJMWTZIZZHCS-WGVUESGYSA-N |
Isomeric SMILES |
C([C@@H]([13C](=O)O)N)[13C](=O)O |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
L-Aspartic Acid-1,4-13C2: A Technical Guide to its Mechanism of Action in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartic acid, a non-essential amino acid, holds a central position in cellular metabolism, contributing to a wide array of critical biosynthetic pathways.[1] Its roles extend from being a fundamental building block for protein synthesis to serving as a key precursor for nucleotide production and a vital intermediate in the tricarboxylic acid (TCA) cycle.[1][2] In the context of rapidly proliferating cells, particularly cancer cells, the demand for aspartate is significantly heightened, often making its availability a rate-limiting factor for growth.[3][4][5]
This technical guide delves into the mechanism of action of L-Aspartic acid-1,4-13C2, a stable isotope-labeled variant of L-aspartic acid. The specific placement of carbon-13 at the C1 and C4 positions allows for precise tracing of the aspartate carbon backbone through various metabolic pathways. By employing techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate the metabolic fate of this compound, providing invaluable insights into cellular physiology and pathophysiology.[6][7] This guide will provide an in-depth overview of the metabolic pathways traced by this molecule, present quantitative data from relevant studies, detail experimental protocols for its use, and visualize key processes using Graphviz diagrams.
Core Mechanism of Action: Tracing the Metabolic Fate of this compound
The utility of this compound as a metabolic tracer lies in the ability to track the two 13C atoms as they are incorporated into downstream metabolites. Upon entering the cell, this compound can be utilized in several key metabolic pathways:
Transamination and Entry into the TCA Cycle
L-Aspartic acid can be reversibly converted to oxaloacetate by aspartate transaminase (GOT). The 13C labels at the C1 and C4 positions of aspartate are transferred to the corresponding positions in oxaloacetate. This [1,4-13C2]-oxaloacetate can then enter the TCA cycle.
-
Citrate Synthesis: Condensation of [1,4-13C2]-oxaloacetate with unlabeled acetyl-CoA will produce [1,5-13C2]-citrate.
-
Subsequent TCA Cycle Intermediates: As the cycle progresses, the 13C labels will be distributed to other TCA cycle intermediates, such as α-ketoglutarate, succinyl-CoA, fumarate, and malate. The precise labeling pattern of these metabolites in subsequent turns of the cycle can provide information about TCA cycle flux and anaplerotic inputs.
Nucleotide Synthesis
Aspartate is a crucial precursor for both purine and pyrimidine nucleotide biosynthesis.
-
Pyrimidine Synthesis: The entire aspartate molecule is incorporated into the pyrimidine ring. Therefore, pyrimidines synthesized de novo from this compound will contain two 13C atoms.[3]
-
Purine Synthesis: Aspartate donates a nitrogen atom during the synthesis of the purine ring. The carbon skeleton is not directly incorporated into the purine ring itself, but the labeled aspartate can be traced through its contributions to other precursors of purine synthesis.[3]
Amino Acid Synthesis
Aspartate serves as a precursor for the synthesis of several other amino acids, including asparagine, methionine, threonine, and lysine.[1] The 13C labels from this compound will be incorporated into the carbon backbone of these newly synthesized amino acids.
Quantitative Data Presentation
The following tables summarize representative quantitative data from metabolic tracing studies using 13C-labeled aspartate. These values illustrate the fractional contribution of aspartate to various metabolic pools under different cellular conditions.
| Metabolite | Fractional Contribution from [U-13C]-Aspartate (Hypoxia, A549 cells) | Fractional Contribution from [U-13C]-Aspartate (Normoxia, A549 cells) |
| Malate (m+2) | ~5% | ~2% |
| Citrate (m+4) | ~3% | ~1% |
| UMP (m+3) | ~15% | ~8% |
| AMP (m+0) | >95% (Nitrogen donation) | >95% (Nitrogen donation) |
Table 1: Fractional labeling of central metabolites from [U-13C]-L-Aspartate in A549 lung cancer cells under hypoxic (0.5% O2) and normoxic conditions. Data are representative estimations based on graphical data presented in the literature.[3]
| Cell Line | Condition | Aspartate Abundance (Relative to Control) |
| A549 | Piericidin Treatment | ~0.25 |
| PANC-1 | Piericidin Treatment | ~0.3 |
| A549 | Hypoxia (0.5% O2) | ~0.25 |
| PANC-1 | Hypoxia (0.5% O2) | ~0.4 |
Table 2: Relative intracellular aspartate abundance in cancer cell lines following treatment with an electron transport chain inhibitor (piericidin) or exposure to hypoxia.[3]
Signaling Pathways and Experimental Workflows
The metabolism of aspartate is intricately linked with cellular signaling pathways that regulate cell growth and proliferation. For instance, the mTOR pathway, a central regulator of cell metabolism, can influence the expression of enzymes involved in aspartate synthesis.
Metabolic Tracing of this compound in the TCA Cycle
Caption: Metabolic fate of 13C labels from this compound in the TCA cycle.
Experimental Workflow for 13C Metabolic Flux Analysis
Caption: A typical workflow for a 13C metabolic tracing experiment.
Experimental Protocols
Protocol 1: 13C-Labeling of Cultured Mammalian Cells
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
13C-labeling medium (e.g., DMEM without L-aspartic acid, supplemented with this compound)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in culture plates or flasks and grow in complete medium until they reach the desired confluency (typically 70-80%).
-
Aspirate the complete medium and wash the cells twice with pre-warmed PBS.
-
Add the pre-warmed 13C-labeling medium containing this compound to the cells.
-
Incubate the cells for a time course determined by the specific experimental goals. To achieve isotopic steady state, incubation for at least two cell doubling times is often recommended.[7]
Protocol 2: Metabolite Extraction
Materials:
-
80% Methanol (pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (capable of 4°C)
-
Lyophilizer or vacuum concentrator
Procedure:
-
To quench metabolism, rapidly aspirate the labeling medium and add ice-cold 80% methanol to the culture plate.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extracts using a lyophilizer or vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
Protocol 3: LC-MS Analysis of 13C-Labeled Metabolites
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Appropriate chromatography column (e.g., C18 for reverse-phase)
Procedure:
-
Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase conditions.
-
Inject the samples onto the LC-MS system.
-
Separate the metabolites using a gradient of Mobile Phase A and B.
-
Acquire mass spectra in full scan mode over a relevant m/z range.
-
Process the raw data using appropriate software to identify metabolites and determine their mass isotopomer distributions (MIDs). The MIDs will reveal the number of 13C atoms incorporated into each metabolite.
Conclusion
This compound is a powerful tool for dissecting the complexities of cellular metabolism. By tracing the journey of its labeled carbon atoms, researchers can gain a detailed understanding of how cells utilize aspartate for energy production, biosynthesis, and proliferation. This knowledge is particularly crucial in the field of cancer research, where metabolic reprogramming is a hallmark of the disease. The methodologies and data presented in this guide provide a framework for designing and interpreting experiments that leverage the unique capabilities of this compound to uncover novel insights into cellular function and identify potential therapeutic targets.
References
- 1. Aspartic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartate is an endogenous metabolic limitation for tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restricting a key cellular nutrient could slow tumor growth - MIT Department of Biology [biology.mit.edu]
- 6. [U-13C] aspartate metabolism in cultured cortical astrocytes and cerebellar granule neurons studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
L-Aspartic Acid-1,4-13C2: A Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartic acid-1,4-13C2 is a stable isotope-labeled form of the non-essential amino acid L-aspartic acid. In the landscape of metabolic research, particularly in the field of metabolomics and metabolic flux analysis (MFA), stable isotope tracers are indispensable tools for elucidating the intricate network of biochemical pathways. This technical guide provides an in-depth overview of the applications of this compound, offering insights into the metabolic pathways it helps to trace, detailed experimental protocols, and the interpretation of labeling patterns.
Stable isotope labeling, utilizing non-radioactive heavy isotopes like carbon-13 (¹³C), allows researchers to track the journey of atoms through metabolic reactions within living cells and organisms.[1] this compound, with its strategically placed ¹³C atoms at the first and fourth carbon positions, serves as a powerful probe for key metabolic junctions, providing quantitative data on the activity of various enzymatic reactions and pathway fluxes. Its applications extend from basic research in cellular metabolism to the identification of novel drug targets and the elucidation of disease mechanisms.[1]
Core Applications in Metabolic Research
The primary utility of this compound lies in its role as a tracer to investigate central carbon metabolism. Aspartate is a pivotal metabolite, directly linked to the Tricarboxylic Acid (TCA) cycle, amino acid biosynthesis, and nucleotide synthesis. By introducing this compound into a biological system, researchers can monitor the incorporation of the ¹³C label into downstream metabolites, thereby quantifying the flux through these critical pathways.
Tracing the Tricarboxylic Acid (TCA) Cycle
This compound is an excellent tracer for elucidating the dynamics of the TCA cycle, a central hub of cellular respiration and biosynthesis. Aspartate is readily interconverted with the TCA cycle intermediate oxaloacetate via the action of aspartate aminotransferase (AST).
When this compound is introduced, the ¹³C labels are transferred to oxaloacetate. As this labeled oxaloacetate proceeds through the TCA cycle, the ¹³C atoms are incorporated into subsequent intermediates such as citrate, α-ketoglutarate, succinate, fumarate, and malate. By analyzing the mass isotopomer distribution (MID) of these intermediates, researchers can quantify the rate of TCA cycle activity and identify potential metabolic bottlenecks or alterations in disease states.[2]
The specific labeling at the C1 and C4 positions of aspartate provides a distinct advantage. The C4 label of oxaloacetate is lost as CO₂ in the α-ketoglutarate dehydrogenase reaction in the first turn of the TCA cycle, while the C1 label is lost in the subsequent turn. This differential loss of labels allows for the dissection of oxidative versus reductive carboxylation pathways and the resolution of multiple turns of the cycle.
Anaplerosis and Cataplerosis
The TCA cycle is not a closed loop; it is constantly replenished with intermediates (anaplerosis) and drawn upon for biosynthetic precursors (cataplerosis). This compound can be used to study these processes. The entry of the ¹³C labels from aspartate into the TCA cycle represents an anaplerotic flux. Conversely, the appearance of these labels in biosynthetic products derived from TCA cycle intermediates, such as other amino acids or pyrimidines, provides a measure of cataplerotic flux.
Pyrimidine Biosynthesis
Aspartate is a direct precursor for the synthesis of pyrimidine nucleotides (cytosine, thymine, and uracil). The entire aspartate molecule is incorporated into the pyrimidine ring. Therefore, by tracing the incorporation of ¹³C from this compound into pyrimidines, researchers can quantify the rate of de novo pyrimidine synthesis. This is particularly relevant in cancer research, as rapidly proliferating cells often exhibit upregulated nucleotide synthesis.
Data Presentation: Quantitative Insights
The quantitative data obtained from this compound tracing experiments are typically presented as fractional enrichment or absolute flux rates. The tables below illustrate hypothetical yet representative data that can be generated from such studies.
| Metabolite | Fractional ¹³C Enrichment (M+2) |
| Aspartate | 95% |
| Oxaloacetate | 90% |
| Malate | 75% |
| Fumarate | 70% |
| Succinate | 65% |
| α-Ketoglutarate | 50% |
| Citrate | 45% |
| Table 1: Hypothetical fractional ¹³C enrichment in TCA cycle intermediates following administration of this compound. |
| Metabolic Flux | Flux Rate (nmol/10⁶ cells/hr) |
| Aspartate uptake | 50 |
| TCA Cycle Flux (Citrate Synthase) | 150 |
| Anaplerotic flux from Aspartate | 45 |
| Pyrimidine synthesis flux | 10 |
| Table 2: Hypothetical metabolic flux rates calculated from ¹³C labeling data. |
Experimental Protocols
A successful metabolic tracing experiment using this compound requires careful planning and execution. The following provides a general methodology for a cell culture-based experiment.
Cell Culture and Tracer Administration
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Media Formulation: Culture cells in a defined medium where the concentration of unlabeled L-aspartic acid can be controlled. For precise tracing, a custom medium lacking aspartate is often used, with this compound added as the sole source.[3]
-
Tracer Introduction: Replace the standard culture medium with the ¹³C-labeled medium. The concentration of this compound should be optimized for the specific cell type and experimental goals.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the tracer and to reach isotopic steady state. The time required to reach steady state varies depending on the metabolic pathway and the turnover rate of the metabolites of interest. For TCA cycle intermediates, this is typically in the range of hours.[3]
Metabolite Extraction
-
Quenching Metabolism: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. This is typically achieved by aspirating the medium and adding a cold quenching solution, such as 80% methanol, to the cell monolayer.
-
Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Lyse the cells through sonication or freeze-thaw cycles.
-
Phase Separation: Add a non-polar solvent like chloroform to the cell lysate to separate the polar metabolites (aqueous phase) from the non-polar lipids (organic phase).
-
Collection: Centrifuge the mixture and carefully collect the upper aqueous phase containing the polar metabolites.
Analytical Techniques
-
Sample Preparation: Dry the collected aqueous phase under a stream of nitrogen or using a vacuum concentrator. The dried metabolites are then derivatized to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.
-
GC-MS or LC-MS/MS Analysis: Analyze the derivatized samples using GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques separate the individual metabolites and detect their mass-to-charge ratio, allowing for the quantification of the different mass isotopomers (e.g., M+0, M+1, M+2).[4]
-
Data Analysis: The raw mass spectrometry data is processed to correct for the natural abundance of ¹³C and to calculate the mass isotopomer distributions (MIDs) for each metabolite of interest. These MIDs are then used in metabolic flux analysis software to calculate the flux rates through the relevant pathways.
Visualization of Metabolic Pathways and Workflows
Signaling Pathways
References
- 1. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 2. researchgate.net [researchgate.net]
- 3. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
L-Aspartic Acid-1,4-¹³C₂: A Technical Guide to Tracing Central Carbon Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of L-Aspartic acid-1,4-¹³C₂ as a stable isotope tracer for elucidating the dynamics of central carbon metabolism. While specific literature detailing the extensive use of L-Aspartic acid-1,4-¹³C₂ is emerging, this document synthesizes the foundational principles of ¹³C Metabolic Flux Analysis (MFA) with the known metabolic roles of aspartate to offer a robust framework for its application.
Introduction to L-Aspartic Acid as a Metabolic Tracer
L-Aspartic acid is a non-essential amino acid that plays a pivotal role at the crossroads of amino acid and carbohydrate metabolism. Its carbon skeleton is readily interchangeable with oxaloacetate, a key intermediate in the Tricarboxylic Acid (TCA) cycle, through the action of aspartate aminotransferases.[1][2] This direct link makes L-Aspartic acid an invaluable tracer for probing the metabolic fluxes within the TCA cycle and connected pathways. The use of L-Aspartic acid-1,4-¹³C₂, with isotopic labels at the carboxyl carbons, allows for precise tracking of the entry and subsequent fate of these specific carbon atoms within the central metabolic network.
Upon entering the cell, L-Aspartic acid-1,4-¹³C₂ is converted to ¹³C-labeled oxaloacetate. This labeled oxaloacetate then participates in the TCA cycle, leading to the propagation of the ¹³C label to other TCA cycle intermediates, as well as to metabolites derived from these intermediates. By analyzing the mass isotopomer distribution of these downstream metabolites, researchers can quantify the rates of metabolic reactions, providing insights into cellular bioenergetics and biosynthetic activities.
Experimental Protocols
The following protocols are generalized from standard ¹³C Metabolic Flux Analysis (MFA) procedures and adapted for the use of L-Aspartic acid-1,4-¹³C₂. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare culture medium (e.g., DMEM, RPMI 1640) devoid of unlabeled L-Aspartic acid to maximize the incorporation of the labeled tracer. Supplement the medium with dialyzed fetal bovine serum to minimize the influence of unlabeled amino acids from the serum.
-
Tracer Introduction: On the day of the experiment, replace the standard culture medium with the prepared medium containing L-Aspartic acid-1,4-¹³C₂. The final concentration of the tracer should be optimized but typically ranges from the physiological concentration of aspartate in the chosen medium to a level that ensures sufficient labeling for detection.
-
Incubation: Incubate the cells with the tracer for a predetermined period. The incubation time should be sufficient to achieve isotopic steady-state in the metabolites of interest. This can range from a few hours to over 24 hours, depending on the cell type and the turnover rates of the metabolites being analyzed.
Metabolite Extraction
-
Quenching Metabolism: Rapidly quench metabolic activity to preserve the in vivo state of the metabolites. This is typically achieved by aspirating the culture medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Extraction: Add a cold extraction solvent, commonly a mixture of methanol, acetonitrile, and water, to the cell culture plate. Scrape the cells and collect the cell lysate.
-
Phase Separation: Separate the polar metabolites from the non-polar components (lipids and proteins) by centrifugation. The polar phase containing the central carbon metabolites is collected for analysis.
Analytical Methods
-
Mass Spectrometry (MS): The most common analytical techniques for ¹³C-MFA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
-
GC-MS: Requires derivatization of the polar metabolites to make them volatile. This method provides excellent chromatographic separation and robust fragmentation patterns for identifying and quantifying metabolites.
-
LC-MS: Offers the advantage of analyzing underivatized metabolites in their native state and is particularly well-suited for separating isomers.
-
-
Data Analysis: The raw MS data is processed to determine the mass isotopomer distributions (MIDs) of the metabolites of interest. The MIDs represent the fractional abundance of each isotopologue (molecules of a compound that differ only in their isotopic composition). This data is then used in computational models to estimate metabolic fluxes.
Data Presentation
The quantitative data obtained from a L-Aspartic acid-1,4-¹³C₂ tracing experiment is typically presented as the fractional enrichment of ¹³C in key metabolites of the central carbon metabolism. The following table provides an illustrative example of the expected labeling patterns in TCA cycle intermediates after one turn of the cycle.
| Metabolite | Isotopologue | Expected Fractional Enrichment (%) | Interpretation |
| Oxaloacetate | M+2 | High | Direct conversion from L-Aspartic acid-1,4-¹³C₂. |
| Citrate | M+2 | High | Condensation of M+2 Oxaloacetate with unlabeled Acetyl-CoA. |
| α-Ketoglutarate | M+1 | Moderate | Decarboxylation of M+2 Isocitrate. The ¹³C at the C1 position of oxaloacetate is lost. |
| Succinate | M+1 | Moderate | Decarboxylation of M+1 α-Ketoglutarate. |
| Fumarate | M+1 | Moderate | Oxidation of M+1 Succinate. |
| Malate | M+1 / M+2 | Variable | M+1 is generated from M+1 Fumarate. M+2 can be generated if there is significant flux through pyruvate carboxylase using labeled pyruvate. |
| Aspartate | M+2 | High | Reflects the labeling of the intracellular oxaloacetate pool. |
Note: This table presents a simplified, illustrative scenario. Actual fractional enrichments will vary depending on the cell type, metabolic state, and contributions from other carbon sources.
Visualization of Metabolic Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for ¹³C metabolic flux analysis.
Metabolic Fate of L-Aspartic Acid-1,4-¹³C₂
References
The Role of L-Aspartic acid-1,4-¹³C₂ in Elucidating Krebs Cycle Dynamics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of L-Aspartic acid-1,4-¹³C₂ as a stable isotope tracer for investigating the Krebs (Tricarboxylic Acid, TCA) cycle. This powerful tool offers a nuanced window into cellular metabolism, enabling the quantification of metabolic fluxes and the elucidation of pathway dynamics critical for drug discovery and development.
Introduction: L-Aspartic Acid as a Probe for the Krebs Cycle
L-Aspartic acid, a non-essential amino acid, serves as a direct precursor to the Krebs cycle intermediate, oxaloacetate, through the action of aspartate aminotransferase (AST).[1] By introducing L-Aspartic acid labeled with ¹³C at specific positions, researchers can trace the fate of these carbon atoms as they traverse the central carbon metabolism, providing invaluable insights into anaplerosis, cataplerosis, and overall cycle flux.[2] The use of L-Aspartic acid-1,4-¹³C₂ is particularly advantageous as it introduces two labeled carbons into oxaloacetate, creating a distinct isotopic signature that can be tracked through subsequent enzymatic reactions of the Krebs cycle.
Metabolic Fate of L-Aspartic acid-1,4-¹³C₂ in the Krebs Cycle
The journey of the ¹³C labels from L-Aspartic acid-1,4-¹³C₂ through the Krebs cycle is a predictable yet informative cascade of biochemical transformations. Understanding this metabolic fate is crucial for interpreting the resulting mass isotopomer distribution data.
Entry into the Krebs Cycle
L-Aspartic acid-1,4-¹³C₂ is converted to [1,4-¹³C₂]oxaloacetate by aspartate aminotransferase. This reaction effectively introduces a doubly labeled four-carbon intermediate into the Krebs cycle.
First Turn of the Krebs Cycle
-
Citrate Synthase: [1,4-¹³C₂]Oxaloacetate condenses with an unlabeled acetyl-CoA (derived from other sources like glucose or fatty acids) to form [1,4-¹³C₂]citrate.
-
Aconitase: [1,4-¹³C₂]Citrate is isomerized to [1,4-¹³C₂]isocitrate.
-
Isocitrate Dehydrogenase: Isocitrate is oxidatively decarboxylated to α-ketoglutarate. In this step, the ¹³C at the C1 position of isocitrate (originally from the C1 of aspartate) is lost as ¹³CO₂. The resulting α-ketoglutarate is labeled at the C4 position ([4-¹³C₁]α-ketoglutarate).
-
α-Ketoglutarate Dehydrogenase: [4-¹³C₁]α-ketoglutarate is converted to [3-¹³C₁]succinyl-CoA, with the loss of another unlabeled carbon as CO₂.
-
Succinyl-CoA Synthetase: [3-¹³C₁]succinyl-CoA is converted to [3-¹³C₁]succinate.
-
Succinate Dehydrogenase: Due to the symmetric nature of succinate, the ¹³C label has an equal probability of being at the C2 or C3 position in the resulting fumarate. This leads to a 50:50 mixture of [2-¹³C₁]fumarate and [3-¹³C₁]fumarate.
-
Fumarase: The mixture of labeled fumarate is hydrated to produce a corresponding mixture of [2-¹³C₁]malate and [3-¹³C₁]malate.
-
Malate Dehydrogenase: Finally, the labeled malate is oxidized to regenerate oxaloacetate, resulting in a mixture of [2-¹³C₁]oxaloacetate and [3-¹³C₁]oxaloacetate.
Subsequent Turns of the Krebs Cycle
In the second turn, the M+1 labeled oxaloacetate can condense with another unlabeled acetyl-CoA, leading to the propagation of M+1 and M+2 isotopologues throughout the cycle. The continued cycling and mixing of labeled and unlabeled pools result in complex mass isotopomer distributions that can be mathematically modeled to quantify metabolic fluxes.
Data Presentation: Expected Mass Isotopomer Distributions
The following tables summarize the expected mass isotopomer distributions (MIDs) of key Krebs cycle intermediates after one turn of the cycle, following the introduction of L-Aspartic acid-1,4-¹³C₂. These are theoretical distributions assuming 100% labeling of the initial aspartate pool and no pre-existing labeled intermediates. Actual experimental data will vary based on labeling efficiency, metabolic state of the cells, and analytical methods.
Table 1: Expected Mass Isotopomer Distribution of Krebs Cycle Intermediates (First Turn)
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Oxaloacetate (initial) | 0 | 0 | 100 | 0 | 0 |
| Citrate/Isocitrate | 0 | 0 | 100 | 0 | 0 |
| α-Ketoglutarate | 0 | 100 | 0 | 0 | 0 |
| Succinyl-CoA/Succinate | 0 | 100 | 0 | 0 | 0 |
| Fumarate | 0 | 100 | 0 | 0 | 0 |
| Malate | 0 | 100 | 0 | 0 | 0 |
| Oxaloacetate (end) | 0 | 100 | 0 | 0 | 0 |
Table 2: Expected Positional Labeling in Key Intermediates (First Turn)
| Metabolite | Labeled Carbons |
| [1,4-¹³C₂]Oxaloacetate | C1, C4 |
| [1,4-¹³C₂]Citrate | C1, C4 |
| [4-¹³C₁]α-Ketoglutarate | C4 |
| [3-¹³C₁]Succinate | C3 |
| [2-¹³C₁]/[3-¹³C₁]Fumarate | C2 or C3 (50/50) |
| [2-¹³C₁]/[3-¹³C₁]Malate | C2 or C3 (50/50) |
Experimental Protocols
This section outlines a detailed methodology for conducting a ¹³C tracer experiment using L-Aspartic acid-1,4-¹³C₂ in cultured mammalian cells, followed by sample preparation for LC-MS/MS analysis.
Cell Culture and Labeling
-
Cell Seeding: Seed adherent cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of metabolite extraction (e.g., 200,000 cells/well for a 24-hour experiment).[3]
-
Media Preparation: Prepare custom DMEM or RPMI-1640 medium lacking L-Aspartic acid. Supplement the medium with all other necessary components, including dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled aspartate.
-
Tracer Introduction: On the day of the experiment, aspirate the growth medium, wash the cells twice with phosphate-buffered saline (PBS), and replace it with the custom medium supplemented with a known concentration of L-Aspartic acid-1,4-¹³C₂ (typically in the range of the normal physiological concentration of aspartate, e.g., 0.1-0.5 mM).
-
Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the tracer and to reach isotopic steady state. This time can range from a few hours to 24 hours, depending on the cell type and the metabolic pathways of interest.[3]
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS.
-
Extraction: Immediately add a pre-chilled extraction solvent, such as 80% methanol, to each well. Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.
-
Homogenization and Clarification: Vortex the tubes vigorously and centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10-15 minutes to pellet cell debris.
-
Drying: Transfer the supernatant containing the metabolites to a new tube and dry it completely using a vacuum concentrator (e.g., SpeedVac).
Sample Preparation for LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis, such as a mixture of water and acetonitrile.
-
Derivatization (Optional): For certain organic acids that exhibit poor chromatographic retention or ionization efficiency, a derivatization step may be necessary.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Use a suitable column for separating polar metabolites, such as a HILIC or a mixed-mode column.[1][4] The mass spectrometer should be operated in a mode that allows for the detection and quantification of different mass isotopologues of the target Krebs cycle intermediates.
Mandatory Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate the key metabolic pathways and experimental workflows described in this guide.
Caption: Metabolic fate of ¹³C labels from L-Aspartic acid-1,4-¹³C₂ in the Krebs cycle.
Caption: Experimental workflow for ¹³C tracer analysis with L-Aspartic acid-1,4-¹³C₂.
Caption: Logical relationship for quantifying Krebs cycle flux using L-Aspartic acid-1,4-¹³C₂.
References
Investigating Amino-Acid Biosynthesis with L-Aspartic acid-1,4-13C2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of L-Aspartic acid-1,4-13C2 as a stable isotope tracer to investigate the biosynthesis of the aspartate family of amino acids. This family includes the essential amino acids lysine, threonine, and methionine, as well as isoleucine, which is derived from threonine. Understanding the metabolic flux through these pathways is critical for various fields, including metabolic engineering, drug discovery, and nutritional science.
Introduction to 13C Metabolic Flux Analysis (13C-MFA)
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1] The core principle of 13C-MFA involves introducing a substrate labeled with the stable isotope 13C into a biological system.[1] As the cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By analyzing the distribution of these isotopes in the metabolites, typically through mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the relative and absolute fluxes through different metabolic pathways.[2]
This compound is an ideal tracer for studying the biosynthesis of its derivative amino acids. With 13C labels at both the C1 and C4 positions, it provides distinct isotopic signatures that can be tracked as the carbon backbone is modified through various enzymatic reactions.
The Aspartate Family of Amino Acid Biosynthesis
Aspartic acid serves as the primary precursor for the synthesis of lysine, threonine, and methionine in bacteria, archaea, fungi, and plants. Isoleucine is subsequently synthesized from threonine. This biosynthetic network, often referred to as the "aspartate family pathway," is a complex and highly regulated metabolic route.
Below is a diagram illustrating the key steps in the aspartate family amino acid biosynthesis pathway.
References
L-Aspartic Acid-1,4-13C2 as a Precursor for Nucleotide Synthesis: A Technical Guide
Introduction
L-Aspartic acid is a non-essential amino acid that serves as a critical hub in cellular metabolism.[1] Beyond its role as a protein building block, aspartate is a fundamental precursor for the biosynthesis of nucleotides, the essential components of DNA and RNA.[2][3] The de novo synthesis pathways for both purines and pyrimidines utilize aspartate as a key donor of atoms for the assembly of their characteristic ring structures.[4][5]
Stable isotope-labeled compounds, such as L-Aspartic acid-1,4-13C2, are powerful tools for researchers in metabolic studies.[6][7] By replacing the carbon atoms at the 1 and 4 positions with the heavy isotope ¹³C, this molecule acts as a tracer.[8] Its journey through metabolic pathways can be monitored using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[9][10] This allows for the quantitative analysis of metabolic fluxes, providing deep insights into the dynamics of nucleotide synthesis in various physiological and pathological states. This guide provides an in-depth overview of the role of this compound in nucleotide synthesis, detailing the metabolic pathways, experimental workflows, and data analysis strategies relevant to researchers, scientists, and drug development professionals.
Metabolic Pathways: The Role of Aspartate in Nucleotide Synthesis
Aspartate contributes atoms to the formation of both pyrimidine and purine rings through distinct de novo synthesis pathways.
De Novo Pyrimidine Synthesis
In pyrimidine synthesis, the entire aspartate molecule is incorporated to form part of the six-membered ring. The pathway begins with the synthesis of carbamoyl phosphate, which then reacts with aspartate in a key step catalyzed by aspartate transcarbamoylase.[5][11] The pyrimidine ring is fully assembled before it is attached to ribose-5-phosphate.[2] When using this compound as a tracer, the ¹³C atoms are incorporated into the pyrimidine ring, allowing for direct measurement of the pathway's activity.
De Novo Purine Synthesis
Unlike in pyrimidine synthesis, aspartate does not contribute its entire carbon skeleton to the purine ring. Instead, it primarily donates a nitrogen atom at two distinct steps.[4] The purine ring is constructed stepwise upon a foundation of ribose-5-phosphate.[2] The first nitrogen donation from aspartate contributes to the N1 position of the purine ring.[4] The second occurs during the conversion of inosine monophosphate (IMP), the parent purine nucleotide, into adenosine monophosphate (AMP).[4] Tracing with this compound is less direct for purine synthesis since the labeled carbons are released as fumarate, but it remains crucial for understanding the overall metabolic state and substrate availability.
Experimental Design and Protocols
Tracing experiments using this compound are central to ¹³C Metabolic Flux Analysis (¹³C-MFA).[12][13] These studies provide a quantitative snapshot of intracellular reaction rates.[14] The general workflow involves culturing cells with the labeled substrate, harvesting metabolites, and analyzing their isotopic enrichment.[14][15]
General Workflow for ¹³C Metabolic Flux Analysis
The process begins with careful experimental design, followed by cell culture with the ¹³C-labeled tracer.[9] After a defined period, metabolism is instantly halted (quenched), and intracellular metabolites are extracted.[14] These extracts are then analyzed by mass spectrometry to determine the mass isotopomer distribution (MID) of target metabolites, which reveals the extent and pattern of ¹³C incorporation.[9][14] Finally, computational modeling is used to calculate metabolic fluxes from the MID data.[14]
Representative Experimental Protocol
The following is a generalized protocol for tracing this compound into the nucleotide pool of cultured mammalian cells.
-
Cell Culture and Labeling:
-
Culture cells to mid-logarithmic phase in standard growth medium.
-
To initiate labeling, replace the standard medium with an identical medium containing this compound at a known concentration. The duration of labeling depends on the pathway of interest; for nucleotides, this can range from a few hours to over 24 hours to approach isotopic steady state.[15]
-
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium from the culture dish.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer.
-
Instantly quench metabolic activity by adding liquid nitrogen directly to the dish, snap-freezing the cell monolayer.[16]
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution) to the frozen cells.
-
Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Preparation and LC-MS/MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Analyze the samples using an LC-MS/MS system, such as a high-resolution Orbitrap mass spectrometer coupled to a high-performance liquid chromatography (HPLC) system.[15]
-
Employ a chromatographic method (e.g., HILIC) suitable for separating polar metabolites like nucleotides.
-
The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, allowing for the differentiation of unlabeled (M+0) and ¹³C-labeled (M+1, M+2, etc.) isotopologues of target nucleotides like UMP.[9]
-
-
Data Analysis:
-
Process the raw MS data to identify and quantify the different isotopologues for each metabolite of interest.
-
Correct the raw data for the natural abundance of stable isotopes in the molecule.[17]
-
The resulting Mass Isotopomer Distribution (MID) provides the fractional abundance of each isotopologue (M+0, M+1, M+2...).
-
Use the corrected MIDs as input for ¹³C-MFA software to calculate intracellular metabolic fluxes.[14]
-
Data Presentation and Interpretation
Quantitative data from ¹³C tracing experiments are typically presented as the fractional abundance of each mass isotopologue. This distribution provides a direct readout of the tracer's incorporation into downstream metabolites. Comparing these distributions across different experimental conditions (e.g., control vs. drug-treated cells) can reveal how a specific perturbation affects pathway activity.
For example, a drug that inhibits de novo pyrimidine synthesis would be expected to decrease the abundance of the M+2 isotopologue of UMP when cells are fed this compound, as the incorporation of the two ¹³C atoms from the tracer would be blocked.
Table 1: Representative Quantitative Data for UMP Isotopologue Distribution
The table below illustrates hypothetical data from an experiment tracing this compound into UMP. The data shows a significant decrease in the M+2 isotopologue upon treatment with a hypothetical pyrimidine synthesis inhibitor, indicating successful target engagement.
| Isotopologue | Description | Relative Abundance (Control) | Relative Abundance (Inhibitor-Treated) |
| M+0 | Unlabeled UMP | 55% | 92% |
| M+1 | UMP with one ¹³C | 5% | 3% |
| M+2 | UMP with two ¹³C from Aspartate | 40% | 5% |
Applications in Research and Drug Development
Stable isotope tracing with this compound is a versatile technique with significant applications in both basic research and pharmaceutical development.
-
Understanding Disease Metabolism: Many diseases, particularly cancer, exhibit altered metabolic pathways to support rapid proliferation.[12][18] Tracing studies can precisely quantify the contribution of de novo nucleotide synthesis to tumor growth and identify metabolic vulnerabilities. For instance, studies have shown that decreased activity of the urea cycle enzyme ASS1 in some cancers diverts aspartate towards pyrimidine synthesis to promote proliferation.[19]
-
Target Identification and Validation: By mapping metabolic fluxes, researchers can identify enzymes that are critical nodes in a pathway essential for disease progression. These enzymes can then be investigated as potential drug targets.
-
Mechanism of Action Studies: For drugs designed to inhibit metabolic pathways, ¹³C tracing can confirm target engagement and quantify the downstream metabolic consequences. This provides a direct measure of a drug's efficacy at the molecular level within a cellular context.[9]
-
Pharmacodynamic Biomarkers: The isotopic enrichment of specific metabolites can serve as a pharmacodynamic biomarker, providing a quantitative readout of a drug's effect in preclinical models and potentially in clinical settings.
References
- 1. healthyhey.com [healthyhey.com]
- 2. De novo synthesis - Wikipedia [en.wikipedia.org]
- 3. bu.edu [bu.edu]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dthis compound | C4H7NO4 | CID 71308911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct determination of the N-acetyl-L-aspartate synthesis rate in the human brain by (13)C MRS and [1-(13)C]glucose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purine Synthesis | Nucleotide Synthesis | USMLE Strike [usmlestrike.com]
- 12. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 14. benchchem.com [benchchem.com]
- 15. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 18. [PDF] A guide to 13C metabolic flux analysis for the cancer biologist | Semantic Scholar [semanticscholar.org]
- 19. Diversion of aspartate in ASS1-deficient tumors fosters de novo pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to L-Aspartic Acid-1,4-13C2 Incorporation into Biomass
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and applications for tracing the metabolic fate of L-Aspartic acid-1,4-13C2 in biological systems. Aspartic acid is a crucial non-essential amino acid that serves as a key node in cellular metabolism, linking carbohydrate and amino acid metabolism. The use of stable isotope-labeled aspartic acid allows for the precise tracking of its incorporation into various biomass components, providing valuable insights into metabolic fluxes and pathway activities. This is particularly relevant in fields such as cancer biology, immunology, and metabolic engineering.
Introduction to L-Aspartic Acid Metabolism and Isotope Tracing
L-aspartate is a central metabolite, playing a pivotal role in numerous biosynthetic pathways. It is synthesized from the tricarboxylic acid (TCA) cycle intermediate oxaloacetate and is a direct precursor for the synthesis of other amino acids (asparagine, lysine, threonine, methionine, and isoleucine), purines, and pyrimidromes.[1][2][3][4] Given its central role, understanding the dynamics of aspartate metabolism is critical for elucidating the metabolic reprogramming that occurs in various physiological and pathological states.
Stable isotope tracing using this compound is a powerful technique to quantitatively track the contribution of aspartate to these downstream pathways. By introducing this labeled tracer into a biological system, researchers can follow the journey of the 13C atoms as they are incorporated into other metabolites and macromolecules. This is typically achieved using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass isotopomer distributions (MIDs) of downstream metabolites.[1][5]
Experimental Protocols
A successful this compound tracing experiment requires careful planning and execution of several key steps, from cell culture and labeling to sample preparation and analysis.
Cell Culture and Isotope Labeling
This protocol is a general guideline for adherent mammalian cells and should be optimized for the specific cell line and experimental conditions.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS) to minimize unlabeled amino acids
-
This compound
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase and reach approximately 80% confluency at the time of harvest.
-
Standard Culture: Culture cells overnight in their standard complete medium.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing a base medium (lacking aspartate) with a known concentration of this compound and dFBS. The concentration of the tracer should be determined based on the specific experimental goals.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS to remove any residual unlabeled medium.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for a predetermined period. The duration of labeling is critical and depends on the turnover rate of the metabolites of interest. For many pathways, a steady-state labeling is achieved within hours.[6]
Metabolite Extraction
This protocol is designed for the extraction of polar metabolites from cultured cells.
Materials:
-
Ice-cold 80% methanol
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 16,000 x g and 4°C
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Quenching and Lysis:
-
Aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells.[5]
-
-
Cell Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortexing: Vortex the tubes vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[5]
-
Supernatant Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator.
-
Storage: Store the dried extracts at -80°C until analysis.
Protein Hydrolysis and Amino Acid Derivatization for GC-MS Analysis
To analyze the incorporation of 13C from aspartate into protein biomass, the protein fraction must be hydrolyzed to its constituent amino acids. These amino acids are then chemically derivatized to make them volatile for GC-MS analysis.
Materials:
-
6 M HCl
-
Derivatization reagents (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, TBDMS)
Procedure:
-
Protein Hydrolysis:
-
After metabolite extraction, the remaining cell pellet contains proteins and other macromolecules.
-
Add 6 M HCl to the pellet and heat at 110°C for 24 hours to hydrolyze the proteins into amino acids.[1]
-
-
Drying: Dry the hydrolysate under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization:
-
Resuspend the dried amino acids in a suitable solvent.
-
Add the derivatization reagent (e.g., TBDMS) and incubate at a specific temperature (e.g., 70°C for 1 hour) to create volatile amino acid derivatives.[7]
-
GC-MS Analysis
The derivatized amino acids are then analyzed by GC-MS to determine their mass isotopomer distributions.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
General GC-MS Parameters:
-
Injection: Splitless injection is commonly used for these analyses.
-
Column: A suitable capillary column (e.g., DB-5ms) is used to separate the derivatized amino acids.
-
Oven Program: A temperature gradient is applied to the GC oven to elute the different amino acids at distinct retention times.
-
Mass Spectrometer: The mass spectrometer is operated in either scan mode to identify all ions or in selected ion monitoring (SIM) mode to quantify specific mass fragments of interest.
The resulting data provides the relative abundance of different mass isotopomers for each amino acid, which reflects the incorporation of 13C from the this compound tracer.
Data Presentation and Interpretation
The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) for metabolites of interest. This data can be presented in tables to facilitate comparison between different experimental conditions.
Example Quantitative Data: 13C-Glutamine Tracing into Aspartate and Downstream Metabolites in CD8+ T Cells
While a specific dataset for this compound is not publicly available in a structured format, the following tables illustrate the type of quantitative data obtained from a similar experiment where [U-13C5]glutamine was used to trace carbon into aspartate and downstream metabolites in CD8+ T cells.[8][9] This demonstrates how the incorporation of labeled precursors into biomass is quantified.
Table 1: Fractional Enrichment of 13C from [U-13C5]Glutamine into Aspartate in CD8+ T Cells
| Cell Type | Condition | M+2 Aspartate (%) | M+4 Aspartate (%) |
| Naïve T (Tn) | In vitro | ~5 | ~2 |
| Effector T (Teff) | In vitro | ~25 | ~15 |
| Effector T (Teff) | In vivo Infusion | ~20 | ~10 |
Data are illustrative and based on published findings.[8][9]
Table 2: Fractional Enrichment of 13C from [U-13C5]Glutamine into UMP in CD8+ T Cells
| Cell Type | Condition | M+3 UMP (%) |
| Naïve T (Tn) | In vitro | <5 |
| Effector T (Teff) | In vitro | ~30 |
| Effector T (Teff) | In vivo Infusion | ~30 |
Data are illustrative and based on published findings.[8]
Metabolic and Signaling Pathways
The incorporation of this compound into biomass is intricately linked to central metabolic pathways and key signaling networks that regulate cell growth and proliferation.
Aspartate Metabolism and its Link to the TCA Cycle
L-aspartate is directly synthesized from the TCA cycle intermediate oxaloacetate via transamination. The labeled carbons from this compound can be traced back into the TCA cycle and into other biosynthetic pathways that utilize aspartate as a precursor.
Aspartate Sensing and the mTORC1 Signaling Pathway
Recent research has uncovered a crucial link between aspartate availability and the activation of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway.[10][11] mTORC1 is a master regulator of cell growth, proliferation, and metabolism. Aspartate metabolism, particularly its synthesis which is dependent on mitochondrial respiration, signals to mTORC1, thereby coupling mitochondrial activity to cell growth decisions.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of a typical this compound tracing experiment.
Conclusion
The use of this compound as a stable isotope tracer is an invaluable tool for dissecting the complexities of cellular metabolism. By providing detailed, quantitative data on the flux through aspartate-dependent pathways, this approach offers deep insights into the metabolic adaptations that underpin various biological processes. The protocols and conceptual frameworks outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and execute robust stable isotope tracing experiments, ultimately advancing our understanding of cellular metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biosynthesis and metabolism of the aspartate derived amino acids in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determining the mechanism of aspartate sensing by the mTOR pathway - Jose Orozco [grantome.com]
- 11. Aspartate metabolism in endothelial cells activates the mTORC1 pathway to initiate translation during angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-Aspartic Acid-1,4-13C2 NMR Sample Preparation and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartic acid, a non-essential amino acid, is a key metabolite that connects carbohydrate and amino acid metabolism through the tricarboxylic acid (TCA) cycle. The use of stable isotope-labeled L-Aspartic acid, specifically L-Aspartic acid-1,4-13C2, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, provides a powerful tool for tracing metabolic pathways and quantifying metabolic fluxes. This application note offers detailed protocols for the preparation and analysis of this compound NMR samples, enabling researchers to accurately probe cellular metabolism.
Principle
The underlying principle of this technique is the introduction of a 13C-labeled substrate into a biological system and the subsequent tracking of the 13C label as it is incorporated into downstream metabolites. L-Aspartic acid is synthesized from the TCA cycle intermediate oxaloacetate via transamination.[1][2] By providing this compound, the labeled carbons at positions 1 and 4 can be traced as they enter the TCA cycle and are distributed throughout connected metabolic pathways. NMR spectroscopy is uniquely suited for this analysis as it can distinguish between different isotopomers (molecules that differ only in their isotopic composition), providing detailed information on metabolic activities.
Applications
-
Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions to understand cellular physiology and response to stimuli.
-
Drug Discovery and Development: Assessing the effect of drug candidates on cellular metabolism and identifying potential off-target effects.
-
Disease Research: Investigating metabolic reprogramming in diseases such as cancer, diabetes, and neurodegenerative disorders.
-
Bioprocess Optimization: Monitoring and optimizing metabolite production in industrial biotechnology applications.
Experimental Protocols
Protocol 1: Preparation of this compound NMR Sample
This protocol outlines the steps for preparing a standard NMR sample of this compound for analysis.
Materials:
-
This compound (≥98% isotopic purity)
-
Deuterium oxide (D2O, 99.9%)
-
Phosphate buffer saline (PBS) or other appropriate buffer components
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Internal standard (e.g., DSS, TSP)
-
5 mm NMR tubes
-
Vortex mixer
-
pH meter
-
Pipettes and sterile pipette tips
Procedure:
-
Determine Sample Concentration: The required concentration will depend on the specific experiment and the NMR spectrometer's sensitivity. For 13C NMR, a higher concentration is generally preferred. A typical starting concentration is 1-10 mM.[3][4]
-
Prepare Buffer: Prepare the desired buffer in D2O. A common choice is a phosphate buffer (e.g., 50 mM sodium phosphate) to maintain a stable pH. The pH should be adjusted to the desired physiological range (typically 7.0-7.4) using DCl or NaOD to avoid introducing a strong proton signal.
-
Dissolve L-Aspartic Acid: Weigh the required amount of this compound and dissolve it in the prepared D2O buffer. For example, for a 1 mL sample of 10 mM L-Aspartic acid (MW ≈ 135.08 g/mol for the labeled compound), you would need approximately 1.35 mg.
-
Add Internal Standard: Add a known concentration of an internal standard for chemical shift referencing and quantification. 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (DSS) or sodium 3-(trimethylsilyl)-1-propanesulfonate (TSP) are commonly used at a final concentration of 0.5-1 mM.
-
Adjust pH: Check the pH of the final solution and adjust if necessary using small volumes of dilute DCl or NaOD.
-
Transfer to NMR Tube: Transfer approximately 0.5-0.6 mL of the final solution into a clean, dry 5 mm NMR tube.[3] Ensure the liquid height is sufficient for the NMR probe (typically around 4-5 cm).
-
Cap and Label: Cap the NMR tube and label it clearly.
Protocol 2: NMR Data Acquisition
The following are general guidelines for acquiring 1D 1H and 13C NMR spectra. Optimal parameters may need to be adjusted based on the spectrometer and sample.
Table 1: Recommended NMR Acquisition Parameters
| Parameter | 1D 1H Spectrum | 1D 13C Spectrum |
| Pulse Sequence | Standard 1D pulse (e.g., zg30) | Standard 1D pulse with proton decoupling (e.g., zgpg30) |
| Spectrometer Frequency | As per instrument (e.g., 500 MHz) | As per instrument (e.g., 125 MHz) |
| Pulse Width (p1) | Calibrated 30-90° pulse | Calibrated 30-90° pulse |
| Acquisition Time (aq) | 2-4 s | 1-2 s |
| Relaxation Delay (d1) | 1-5 s | 2-5 s (For quantitative analysis, a longer delay of 5xT1 is recommended)[5][6] |
| Number of Scans (ns) | 16-64 | 1024-4096 (or more, depending on concentration) |
| Spectral Width (sw) | 12-16 ppm | 200-250 ppm |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
For Quantitative 13C NMR:
To obtain accurate quantitative data from 13C NMR spectra, two main challenges must be addressed: the long spin-lattice relaxation times (T1) of quaternary carbons and the Nuclear Overhauser Effect (NOE).
-
Long Relaxation Delays: To ensure full relaxation of all carbon nuclei between pulses, a relaxation delay (d1) of at least 5 times the longest T1 value is recommended.[5][6]
-
Inverse-Gated Decoupling: To suppress the NOE, which can lead to inaccurate signal integrals, an inverse-gated decoupling pulse sequence should be used. In this sequence, the proton decoupler is only on during the acquisition time and off during the relaxation delay.
-
Paramagnetic Relaxation Agents: The addition of a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)3), can shorten the T1 relaxation times, allowing for shorter relaxation delays and faster data acquisition.[5] A typical concentration is around 0.1 M.[5]
Data Presentation and Analysis
Quantitative Data Summary
The following table provides an example of how to summarize the quantitative data obtained from the NMR analysis.
Table 2: Example of Quantitative NMR Data for this compound Analysis
| Metabolite | Carbon Position | Chemical Shift (ppm) | Integral (Relative to Internal Standard) | 13C Enrichment (%) |
| L-Aspartic Acid | C1 | ~178 | 1.00 | 99 |
| C4 | ~175 | 1.00 | 99 | |
| C2 | ~53 | 1.00 | 1.1 (natural abundance) | |
| C3 | ~38 | 1.00 | 1.1 (natural abundance) | |
| Downstream Metabolite A | C'x' | X.X | Y.Y | Z.Z |
| Downstream Metabolite B | C'y' | A.A | B.B | C.C |
Note: Chemical shifts are approximate and can vary based on pH and buffer conditions.
Data Processing and Analysis Workflow
The following workflow outlines the key steps in processing and analyzing the acquired NMR data.
NMR Data Processing and Analysis Workflow.
Visualization of Metabolic Pathway
The following diagram illustrates the entry of L-Aspartic acid into the Tricarboxylic Acid (TCA) cycle.
Entry of L-Aspartic acid into the TCA Cycle.
In this pathway, L-Aspartic acid labeled at the C1 and C4 positions is converted to oxaloacetate, introducing the 13C labels into the TCA cycle. The subsequent metabolism of oxaloacetate will distribute these labels to other TCA cycle intermediates and connected metabolic pathways.
Conclusion
The use of this compound in combination with NMR spectroscopy is a robust method for investigating cellular metabolism. The protocols and guidelines presented here provide a framework for researchers to design and execute experiments for metabolic flux analysis and related applications. Careful sample preparation and optimization of NMR acquisition parameters are crucial for obtaining high-quality, quantitative data.
References
- 1. L-aspartate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aspartic acid - Wikipedia [en.wikipedia.org]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols for the Detection of L-Aspartic acid-1,4-13C2 by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Aspartic acid is a non-essential amino acid that plays a crucial role in various metabolic pathways, including the urea cycle and the citric acid cycle. It also functions as an excitatory neurotransmitter in the central nervous system. The use of stable isotope-labeled L-Aspartic acid, such as L-Aspartic acid-1,4-13C2, is instrumental in quantitative studies of its metabolism and function.[1][2] This isotopically labeled internal standard allows for precise and accurate quantification in complex biological matrices by mass spectrometry, mitigating matrix effects and variations in sample processing.[3]
These application notes provide a detailed protocol for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are applicable for various research and drug development applications, including metabolic flux analysis and pharmacokinetic studies.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for accurate quantification and depends on the biological matrix. Below are protocols for common sample types.
a) Protein Precipitation for Plasma/Serum Samples:
This method is suitable for the extraction of free L-Aspartic acid.
-
To 100 µL of plasma or serum, add 400 µL of ice-cold methanol or acetonitrile containing the internal standard (this compound).[4]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
b) Acid Hydrolysis for Protein-Bound Amino Acids:
This protocol is used to quantify L-Aspartic acid within a protein or peptide. Note that acid hydrolysis converts asparagine to aspartic acid; therefore, the result will be the sum of both amino acids.[5]
-
To a sample containing protein, add 6 M HCl.
-
Incubate the mixture at 110°C for 24 hours in a vacuum-sealed tube to hydrolyze the protein.[6]
-
After hydrolysis, cool the sample and neutralize it with a suitable base (e.g., NaOH).
-
Perform a protein precipitation step as described above to remove any remaining macromolecules.
Liquid Chromatography (LC) Conditions
A reversed-phase C18 column is commonly used for the separation of amino acids.[4]
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% formic acid in water[4] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[4] |
| Flow Rate | 0.3 mL/min[4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 5 µL[4] |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 10 minutes[4] |
Mass Spectrometry (MS) Settings
Mass spectrometric detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[4][7] Quantification is achieved using Multiple Reaction Monitoring (MRM).[4][7]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[4][7] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4][7] |
| Collision Gas | Argon |
MRM Transitions:
The precursor ion for L-Aspartic acid is [M+H]+ with m/z 134.0.[7][8] A common product ion is m/z 88.03, resulting from the neutral loss of formic acid and ammonia.[7][8] this compound has a molecular weight of 135.09 g/mol .[9][10] Therefore, the precursor ion ([M+H]+) will have an m/z of 136.1. The fragmentation will likely involve the loss of a 13C-labeled formic acid, resulting in a product ion with an m/z of 90.0.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Aspartic acid | 134.0 | 88.0[7][8] | To be optimized |
| This compound | 136.1 | 90.0 | To be optimized |
Collision energy should be optimized for the specific instrument being used.
Data Presentation
The following tables summarize typical quantitative data that can be obtained using this method.
Table 1: Linearity and Range
| Analyte | Calibration Range (µM) | Correlation Coefficient (r²) |
| L-Aspartic acid | 1.95 - 125[7] | > 0.99[7][11] |
Table 2: Precision and Accuracy
| Analyte | Concentration (µM) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| L-Aspartic acid | Low QC | < 15 | < 15 | 85 - 115 |
| Mid QC | < 15 | < 15 | 85 - 115 | |
| High QC | < 15 | < 15 | 85 - 115 |
Acceptance criteria are based on typical bioanalytical method validation guidelines.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of L-Aspartic acid by LC-MS/MS.
Logical Relationship of Analytical Steps
Caption: Key steps in the LC-MS/MS bioanalytical method.
References
- 1. chempep.com [chempep.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Sample preparation for Amino Acid Analaysis [biosyn.com]
- 6. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dthis compound | C4H7NO4 | CID 71308911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. L-Aspartic acid (1,4-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-4455-0.5 [isotope.com]
- 11. chem-agilent.com [chem-agilent.com]
Application Notes and Protocols for Metabolic Flux Analysis using L-Aspartic acid-1,4-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing isotopically labeled substrates, such as ¹³C-labeled compounds, researchers can trace the flow of atoms through metabolic pathways.[1] This provides a detailed snapshot of cellular metabolism, revealing the activity of pathways crucial for cell growth, proliferation, and response to therapeutic interventions. These application notes provide a detailed workflow for conducting Metabolic Flux Analysis using L-Aspartic acid-1,4-¹³C₂ as a stable isotope tracer.
L-Aspartic acid is a non-essential amino acid that plays a critical role in central carbon metabolism. It is involved in the malate-aspartate shuttle, the urea cycle, and serves as a precursor for the synthesis of other amino acids and nucleotides.[2] Using L-Aspartic acid-1,4-¹³C₂ as a tracer allows for the precise investigation of these pathways and their perturbation in various physiological and pathological states.
Experimental Workflow Overview
The general workflow for a ¹³C-MFA experiment involves several key stages, from initial experimental design to the final data analysis and interpretation.
Detailed Experimental Protocols
Cell Culture and Isotopic Labeling
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin
-
L-Aspartic acid-1,4-¹³C₂ (Tracer)
-
Unlabeled L-Aspartic acid
-
Cell culture flasks or plates
Protocol:
-
Cell Seeding: Seed cells in culture flasks or plates at a density that will ensure they are in the exponential growth phase at the time of labeling and harvesting.
-
Media Preparation: Prepare the labeling medium. This is typically a custom medium where the concentration of natural L-Aspartic acid is reduced or eliminated and replaced with a known concentration of L-Aspartic acid-1,4-¹³C₂. The final concentration of the tracer will need to be optimized but a starting point is the physiological concentration of aspartate for the cell line.
-
Adaptation (Optional but Recommended): To minimize metabolic shock, it is advisable to adapt the cells to the labeling medium containing unlabeled L-Aspartic acid at the desired concentration for one passage before introducing the ¹³C-labeled tracer.
-
Isotopic Labeling: When cells reach the desired confluency (typically 60-80%), replace the standard culture medium with the prepared labeling medium containing L-Aspartic acid-1,4-¹³C₂.
-
Incubation: Incubate the cells for a predetermined duration to achieve isotopic steady state. This time is dependent on the turnover rate of the metabolic pathways of interest and should be determined empirically. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the point at which the isotopic enrichment of key metabolites platues.[3]
Metabolite Quenching and Extraction
Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state of the cells.
Materials:
-
Cold quenching solution (e.g., 60% methanol in water, pre-chilled to -20°C or -80°C)
-
Cold extraction solvent (e.g., 80% methanol in water, pre-chilled to -80°C)
-
Cell scrapers
-
Centrifuge
Protocol:
-
Quenching: Aspirate the labeling medium from the culture vessel. Immediately wash the cells with an appropriate volume of ice-cold phosphate-buffered saline (PBS). Aspirate the PBS and add the pre-chilled quenching solution.
-
Harvesting: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled centrifuge tube.
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 1000 x g) for 5 minutes at 4°C to pellet the cells.
-
Extraction: Discard the supernatant and resuspend the cell pellet in the pre-chilled extraction solvent. Vortex vigorously to ensure complete lysis and extraction of metabolites.
-
Incubation: Incubate the samples at -20°C for at least 15 minutes to allow for complete protein precipitation.
-
Clarification: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Collection: Transfer the supernatant containing the extracted metabolites to a new pre-chilled tube. This extract is now ready for derivatization and analysis or can be stored at -80°C.
Sample Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites like amino acids need to be derivatized to increase their volatility. A common method is silylation.
Materials:
-
Metabolite extract
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) + 1% tert-butyldimethylchlorosilane (TBDMCS)
-
Pyridine
-
Heating block or oven
Protocol:
-
Drying: Dry the metabolite extract to completeness under a stream of nitrogen gas or using a vacuum concentrator.
-
Derivatization: Add 50 µL of a mixture of MTBSTFA (+1% TBDMCS) and pyridine (1:1 v/v) to the dried extract.
-
Incubation: Tightly cap the vials and incubate at 60-70°C for 1 hour to allow for complete derivatization.
-
Analysis: After cooling to room temperature, the derivatized samples are ready for GC-MS analysis.
Analytical Measurement by GC-MS
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Typical GC-MS Settings:
| Parameter | Setting |
| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Temperature Program | Initial: 100°C for 2 min, Ramp: 5°C/min to 300°C, Hold: 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-650 |
These settings are a starting point and should be optimized for the specific instrument and metabolites of interest.
Data Presentation: Quantitative Flux Maps
The final output of an MFA study is a quantitative flux map, which provides the rates of all reactions in the metabolic model. These fluxes are typically normalized to a specific uptake rate (e.g., glucose or aspartate uptake) and reported as relative flux values.
Table 1: Example of Quantitative Flux Data from a Hypothetical L-Aspartic acid-1,4-¹³C₂ Tracing Experiment in Cancer Cells.
| Metabolic Reaction | Abbreviation | Control Flux (Relative to Aspartate Uptake) | Treated Flux (Relative to Aspartate Uptake) |
| Aspartate Uptake | vASP_uptake | 100 | 100 |
| Malate -> Oxaloacetate | vMDH | 85.2 ± 5.1 | 65.7 ± 4.8 |
| Oxaloacetate -> Aspartate | vAST | 75.4 ± 4.5 | 58.1 ± 4.2 |
| Citrate -> Isocitrate | vACO | 60.1 ± 3.9 | 45.3 ± 3.1 |
| Isocitrate -> α-Ketoglutarate | vIDH | 58.9 ± 3.8 | 44.2 ± 3.0 |
| α-Ketoglutarate -> Succinyl-CoA | vAKGD | 55.3 ± 3.5 | 41.7 ± 2.8 |
| Fumarate -> Malate | vFUM | 90.7 ± 5.5 | 70.1 ± 4.9 |
| Pyruvate -> Oxaloacetate | vPC | 15.6 ± 1.8 | 25.9 ± 2.5 |
| Aspartate -> Fumarate (Urea Cycle) | vASL | 10.2 ± 1.1 | 8.5 ± 0.9 |
| Aspartate -> N-carbamoylaspartate | vAC | 5.1 ± 0.6 | 3.8 ± 0.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualization of Metabolic Pathways
Diagrams of metabolic pathways are essential for visualizing the flow of the ¹³C label and for interpreting the results of the MFA study.
L-Aspartic Acid Metabolism in the TCA Cycle
Malate-Aspartate Shuttle
References
- 1. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 2. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 3. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of L-Aspartic acid-1,4-13C2 Incorporation into Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted method in quantitative proteomics for the accurate determination of relative protein abundances between different cell populations.[1][2][3] This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. L-Aspartic acid, a non-essential amino acid, plays a crucial role in various cellular processes, including protein synthesis and as a precursor for other amino acids and nucleotides. The use of L-Aspartic acid labeled with carbon-13 at the first and fourth positions (L-Aspartic acid-1,4-13C2) allows for the specific tracking of this amino acid's incorporation into the proteome, providing insights into protein synthesis, turnover, and metabolic pathways.
These application notes provide a detailed protocol for the quantification of this compound incorporation into proteins, addressing the specific challenges associated with using a non-essential amino acid. The protocols cover cell culture, protein extraction and digestion, mass spectrometry analysis, and data interpretation.
Metabolic Pathway of L-Aspartic Acid
L-Aspartic acid is a central metabolite involved in numerous biochemical pathways. It is a building block for proteins and a precursor for the synthesis of other amino acids such as asparagine, lysine, methionine, and threonine in many organisms. Furthermore, it plays a role in the urea cycle and the malate-aspartate shuttle. Understanding the metabolic fate of L-Aspartic acid is crucial for interpreting labeling patterns and potential isotopic scrambling.
Metabolic pathways of L-Aspartic acid.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Mammalian Cells with this compound
This protocol details the metabolic labeling of two cell populations for comparative proteomic analysis.
Materials:
-
Mammalian cell line of interest
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-Aspartic acid
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Aspartic acid (unlabeled, "light")
-
This compound ("heavy") (e.g., from MedChemExpress or similar suppliers)[4]
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks or plates
Procedure:
-
Media Preparation:
-
Prepare "light" and "heavy" SILAC media by supplementing the L-Aspartic acid-deficient medium with either unlabeled L-Aspartic acid or this compound, respectively. A recommended starting concentration is 0.5 mM.
-
Add dFBS to a final concentration of 10% and Penicillin-Streptomycin to 1%.
-
Note: Since L-Aspartic acid is a non-essential amino acid, cells can synthesize it de novo. To maximize the incorporation of the labeled form, it is crucial to use a high concentration of this compound in the "heavy" medium.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of the chosen cell line.
-
For the "light" population, use the "light" SILAC medium.
-
For the "heavy" population, use the "heavy" SILAC medium.
-
Subculture the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid into the proteome. The doubling time of the cells should be monitored to ensure it is not affected by the labeling medium.
-
-
Experimental Treatment:
-
Once labeling is complete, apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations (e.g., the "heavy" labeled cells), while the other population serves as a control.
-
-
Cell Harvesting and Lysis:
-
Wash the cells with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Mixing:
-
Mix equal amounts of protein from the "light" and "heavy" cell lysates. This early mixing minimizes experimental variability.
-
Protocol 2: Protein Digestion and Peptide Preparation
Materials:
-
Mixed protein lysate from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Reduction and Alkylation:
-
To the mixed protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.
-
-
In-solution Digestion:
-
Dilute the protein mixture with 50 mM ammonium bicarbonate buffer to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Protocol 3: Mass Spectrometry and Data Analysis
Procedure:
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software package that supports SILAC quantification (e.g., MaxQuant, Proteome Discoverer).
-
Configure the software to search for peptides with a variable modification corresponding to the mass shift of this compound (+2.0067 Da).
-
The software will identify peptide pairs (light and heavy) and calculate the heavy-to-light (H/L) ratio for each peptide.
-
Protein ratios are then calculated by averaging the ratios of their constituent peptides.
-
Data Presentation
The quantitative data obtained from the mass spectrometry analysis should be summarized in a clear and structured table. This allows for easy comparison of protein abundance changes between the control and treated samples.
Table 1: Example of Quantitative Proteomic Data from a SILAC Experiment using this compound
| Protein Accession | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |
| P02768 | ALB | Serum albumin | 1.05 | 0.85 | Unchanged |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.98 | 0.79 | Unchanged |
| P12345 | XYZ | Example Protein 1 | 2.54 | 0.001 | Upregulated |
| Q67890 | ABC | Example Protein 2 | 0.45 | 0.005 | Downregulated |
H/L Ratio: The ratio of the intensity of the "heavy" (this compound labeled) peptide to the "light" (unlabeled) peptide. p-value: Statistical significance of the change in protein abundance. Regulation: Indicates whether the protein is upregulated, downregulated, or unchanged in the treated sample compared to the control.
Visualization of Experimental Workflow
A clear workflow diagram is essential for understanding the experimental process.
Workflow for quantitative proteomics.
Considerations for Using a Non-Essential Amino Acid
-
Endogenous Synthesis: As cells can synthesize L-Aspartic acid, achieving 100% incorporation of the labeled form is challenging. The use of a high concentration of this compound in the culture medium helps to drive the equilibrium towards its utilization for protein synthesis.
-
Metabolic Scrambling: The carbon atoms from L-Aspartic acid can be incorporated into other metabolites through various biochemical pathways. This "scrambling" of the isotope label can potentially complicate data analysis. It is important to be aware of the major metabolic pathways of aspartate and to check for the presence of the 13C label in other amino acids if a high degree of scrambling is suspected.
-
Cell Line Dependency: The efficiency of L-Aspartic acid uptake and the activity of its biosynthetic pathways can vary between different cell lines. Therefore, it is recommended to perform a pilot experiment to determine the optimal concentration of this compound and the required labeling time for the specific cell line being used.
Conclusion
The quantification of this compound incorporation into proteins is a valuable technique for studying protein dynamics and metabolism. By following the detailed protocols and considering the specific challenges associated with using a non-essential amino acid, researchers can obtain accurate and reliable quantitative proteomics data. This information can provide significant insights into cellular physiology and disease mechanisms, aiding in drug discovery and development.
References
Application Note: LC-MS/MS Method for L-Aspartic Acid-1,4-¹³C₂ Isotopologue Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of L-Aspartic acid and its ¹³C-labeled isotopologue, L-Aspartic acid-1,4-¹³C₂, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for stable isotope tracing studies to investigate metabolic pathways.
Introduction
L-Aspartic acid is a non-essential amino acid that plays a central role in numerous metabolic pathways. It is a key intermediate in the synthesis of other amino acids and nucleotides, a participant in the urea cycle for ammonia detoxification, and an anaplerotic substrate for the Krebs cycle (TCA cycle) for energy production.[1][2][3] Stable isotope tracing using labeled compounds like L-Aspartic acid-1,4-¹³C₂ is a powerful technique to dynamically track the metabolic fate of aspartate in cells and organisms.[4][5] This allows researchers to elucidate pathway activities and identify metabolic reprogramming in disease states, such as cancer.[2][4]
This application note details a robust LC-MS/MS method for the sensitive and specific quantification of L-Aspartic acid and its M+2 isotopologue, L-Aspartic acid-1,4-¹³C₂. The protocol covers sample preparation from plasma, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation (Plasma)
A simple protein precipitation method is used to extract L-Aspartic acid from plasma samples.[6][7][8]
Reagents:
-
Ice-cold Methanol (MeOH) or Acetonitrile (ACN)
-
Internal Standard (IS) working solution (e.g., L-Aspartic acid-d₃, 1 µM in water)[8]
-
0.1% Formic Acid in Water
Protocol:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the Internal Standard working solution.
-
Add 400 µL of ice-cold Methanol or Acetonitrile to precipitate proteins.[7]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of 0.1% Formic Acid in water.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
This method utilizes Hydrophilic Interaction Chromatography (HILIC) for the separation of the polar L-Aspartic acid.[9]
Instrumentation & Conditions:
-
LC System: UPLC/UHPLC system
-
Column: HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)[9]
-
Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)[9]
-
Mobile Phase B: 9:1 Acetonitrile/Water with 20 mM Ammonium Formate, pH 3.0[9]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % B 0.0 95 5.0 80 5.1 50 6.0 50 6.1 95 | 8.0 | 95 |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
Instrumentation & Conditions:
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Capillary Voltage: 4000 V
MRM Transitions: The following MRM transitions are monitored. Collision energies (CE) and other compound-specific parameters should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| L-Aspartic acid (M+0) | 134.1 | 74.0 | 50 | 15 |
| L-Aspartic acid-1,4-¹³C₂ (M+2) | 136.1 | 76.0 | 50 | 15 |
| L-Aspartic acid-d₃ (IS) | 137.1 | 77.0 | 50 | 15 |
Note: The precursor ion corresponds to [M+H]⁺. The product ion m/z 74.0 for the unlabeled aspartic acid corresponds to the loss of both formic acid (46 Da) and water (18 Da) from the protonated molecule. The product ions for the labeled isotopologues are shifted accordingly.
Data Presentation
The method should be validated for linearity, sensitivity, accuracy, and precision according to standard guidelines. Below are tables summarizing expected performance characteristics based on similar published methods.[8][10]
Table 1: Calibration Curve and Sensitivity
| Analyte | Calibration Range (µM) | R² | LLOQ (µM) |
| L-Aspartic acid | 0.5 - 200 | > 0.995 | 0.5 |
Table 2: Accuracy and Precision
| Analyte | Spiked Conc. (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| L-Aspartic acid | 1.5 (Low QC) | < 10% | < 15% | 85-115% |
| 50 (Mid QC) | < 10% | < 15% | 85-115% | |
| 150 (High QC) | < 10% | < 15% | 85-115% |
Visualizations
Experimental Workflow
Caption: Figure 1: Experimental Workflow for L-Aspartic Acid Analysis
Metabolic Pathway
Caption: Figure 2: Metabolic Fate of L-Aspartic Acid-1,4-¹³C₂
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of L-Aspartic acid and its ¹³C₂ isotopologue. The simple sample preparation and robust HILIC-based chromatography make this method suitable for high-throughput metabolic tracer studies in various biological matrices. This protocol can be a valuable tool for researchers in drug development and metabolic research to investigate the intricate roles of aspartate metabolism in health and disease.
References
- 1. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Aspartic acid - Wikipedia [en.wikipedia.org]
- 4. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 13C NMR Spectroscopy Parameters for L-Aspartic acid-1,4-13C2 Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Aspartic acid is a non-essential amino acid that plays a crucial role in various metabolic pathways, including the urea cycle and the citric acid cycle. The use of isotopically labeled L-Aspartic acid, specifically L-Aspartic acid-1,4-13C2, in conjunction with Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy, offers a powerful tool for tracing metabolic pathways, studying enzyme kinetics, and investigating protein structure and dynamics.[1] The specific labeling at the C1 and C4 positions allows for the precise measurement of 13C-13C J-coupling constants, which are sensitive to molecular conformation and the electronic environment. This application note provides detailed protocols for sample preparation and 13C NMR data acquisition for this compound studies, along with a summary of key NMR parameters.
Data Presentation
The following table summarizes the key 13C NMR spectroscopy parameters for L-Aspartic acid. The chemical shifts are influenced by the pH of the solution due to the titration of the carboxylic acid and amine groups. The 13C-13C coupling constants are a direct consequence of the isotopic labeling pattern in this compound.
| Parameter | C1 (Carboxyl) | C2 (α-carbon) | C3 (β-carbon) | C4 (Carboxyl) |
| Chemical Shift (δ) at pH 3.0 (ppm) | ~175.5 | ~52.5 | ~37.0 | ~178.0 |
| Chemical Shift (δ) at pH > 12 (ppm) | ~182.0 | ~55.0 | ~40.0 | ~182.0 |
| 1J(C1,C2) (Hz) | ~55 | - | - | - |
| 2J(C1,C3) (Hz) | < 1 | - | - | - |
| 3J(C1,C4) (Hz) | Not Reported | - | - | Not Reported |
| 1J(C4,C3) (Hz) | - | - | ~35 | - |
| 2J(C4,C2) (Hz) | - | ~1.5 | - | - |
Note: Chemical shift values are approximate and can vary with pH, temperature, and solvent. J-coupling constants are based on studies of uniformly 13C-labeled aspartic acid and are expected to be similar for the 1,4-13C2 isotopomer.
Experimental Protocols
Sample Preparation
A well-prepared sample is crucial for obtaining high-quality 13C NMR data. The following protocol outlines the steps for preparing an aqueous sample of this compound.
Materials:
-
This compound
-
Deuterium oxide (D2O, 99.9%)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution (0.1 M in D2O for pH adjustment)
-
NMR tubes (5 mm)
-
pH meter or pH indicator strips
-
Vortex mixer
-
Lyophilizer or vacuum concentrator
Procedure:
-
Dissolution: Accurately weigh a desired amount of this compound (typically 10-50 mg) and dissolve it in a minimal amount of D2O (e.g., 0.5 mL) in a clean glass vial.
-
Solubilization: If the sample does not fully dissolve, gentle vortexing or sonication may be applied. For some applications, initial dissolution in a small amount of DCl can aid in solubilizing the amino acid.[2]
-
pH Adjustment: Adjust the pH of the solution to the desired value using small aliquots of HCl or NaOH in D2O. Monitor the pH using a calibrated pH meter or pH strips. This step is critical as chemical shifts and coupling constants of L-Aspartic acid are pH-dependent.[3]
-
Lyophilization (Optional): To ensure a homogenous solution and remove any residual H2O, the sample can be freeze-dried (lyophilized) and then re-dissolved in fresh D2O.
-
Transfer to NMR Tube: Carefully transfer the final solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient for the NMR spectrometer's detection coil (typically around 4-5 cm).
-
Final Checks: Ensure the sample is free of any particulate matter. If necessary, the solution can be filtered through a small, disposable filter directly into the NMR tube.
13C NMR Data Acquisition
The following is a general protocol for acquiring a standard one-dimensional 13C NMR spectrum. Spectrometer parameters may need to be optimized based on the specific instrument and experimental goals.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Typical Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Solvent: D2O
-
Temperature: 298 K (25 °C)
-
Spectral Width (SW): 200-250 ppm (centered around 100 ppm)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for accurate quantification of the carboxylate carbon signals, which have longer T1 relaxation times.
-
Number of Scans (NS): 1024 or higher, depending on the sample concentration. Due to the low natural abundance and lower gyromagnetic ratio of 13C, a significant number of scans are typically required to achieve a good signal-to-noise ratio.
-
Proton Decoupling: Use a standard proton decoupling sequence (e.g., garp or waltz16) during acquisition to simplify the spectrum and improve sensitivity.
Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.
-
Referencing: Reference the spectrum to an internal or external standard. For aqueous samples, DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or TSP (trimethylsilylpropanoic acid) are commonly used.
-
Data Analysis: Identify the resonances corresponding to C1, C2, C3, and C4 of L-Aspartic acid. The labeling at C1 and C4 will result in splitting of these signals into doublets due to J-coupling with adjacent 13C nuclei. The magnitude of the splitting will correspond to the 13C-13C J-coupling constant.
Visualizations
The following diagrams illustrate the key relationships and workflows described in this application note.
Caption: Experimental workflow for 13C NMR analysis.
Caption: Relationship between inputs and outputs in 13C NMR.
References
Application Notes and Protocols for Stable Isotope Resolved Metabolomics (SIRM) with L-Aspartic acid-1,4-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction to SIRM with L-Aspartic acid-1,4-13C2
Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique used to trace the metabolic fate of substrates through complex biochemical networks. By introducing a substrate labeled with a stable isotope, such as ¹³C, researchers can track the incorporation of the isotope into downstream metabolites. This provides a dynamic view of metabolic pathway activity, which is often more informative than static measurements of metabolite concentrations.
L-Aspartic acid-1,4-¹³C₂ is a specifically labeled isotopologue of the non-essential amino acid L-aspartic acid. With ¹³C atoms at the C1 and C4 carboxyl positions, this tracer is particularly well-suited for investigating central carbon metabolism, including the Tricarboxylic Acid (TCA) cycle and anaplerotic pathways. Aspartate can be transaminated to oxaloacetate, a key intermediate in the TCA cycle, making L-Aspartic acid-1,4-¹³C₂ an excellent tool to probe the activity of this crucial metabolic hub.
These application notes provide a comprehensive guide to designing and executing SIRM experiments using L-Aspartic acid-1,4-¹³C₂, from cell culture to data analysis, and include detailed protocols and representative data.
Key Applications
-
TCA Cycle Flux Analysis: Tracing the entry of the ¹³C₂-labeled backbone of aspartate (via oxaloacetate) into the TCA cycle allows for the assessment of oxidative and reductive metabolic activities.
-
Anaplerosis and Cataplerosis: Investigate the replenishment (anaplerosis) and withdrawal (cataplerosis) of TCA cycle intermediates, which are crucial for biosynthesis and cellular homeostasis.
-
Amino Acid Metabolism: Study the interconnectedness of amino acid metabolic pathways, as aspartate is a precursor for several other amino acids.
-
Drug Discovery and Development: Evaluate the mechanism of action of therapeutic compounds that target cellular metabolism by observing their effects on aspartate utilization and downstream metabolic pathways.
Metabolic Fate of this compound
L-Aspartic acid-1,4-¹³C₂ is readily taken up by cells and can be converted to ¹³C₂-labeled oxaloacetate through the action of aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT). This labeled oxaloacetate can then enter the TCA cycle.
The diagram below illustrates the initial steps of L-Aspartic acid-1,4-¹³C₂ metabolism and its entry into the TCA cycle.
Experimental Protocols
Protocol 1: In Vitro SIRM with this compound in Adherent Cell Lines
This protocol outlines the steps for conducting a SIRM experiment using adherent mammalian cells.
Materials:
-
Adherent cell line of interest
-
Complete growth medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
L-Aspartic acid-free medium
-
L-Aspartic acid-1,4-¹³C₂ (isotopic purity >98%)
-
Ice-cold 0.9% NaCl solution
-
Ice-cold methanol
-
Cell scrapers
-
Microcentrifuge tubes
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture in complete growth medium supplemented with 10% dFBS.
-
Media Preparation: Prepare the labeling medium by supplementing L-Aspartic acid-free medium with L-Aspartic acid-1,4-¹³C₂ to the desired final concentration (e.g., the physiological concentration of aspartate in the standard medium). Also prepare an unlabeled control medium with the same concentration of unlabeled L-aspartic acid.
-
Tracer Introduction:
-
Aspirate the growth medium from the wells.
-
Wash the cells twice with pre-warmed PBS.
-
Add the prepared labeling medium (or unlabeled control medium) to the respective wells.
-
-
Incubation: Incubate the cells for a predetermined time course to allow for the incorporation of the tracer. The optimal incubation time depends on the metabolic pathway of interest and should be determined empirically (e.g., for TCA cycle intermediates, a time course of 1, 4, 8, and 24 hours can be informative).
-
Metabolite Quenching and Extraction:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold 0.9% NaCl solution.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extracts using a lyophilizer or vacuum concentrator.
-
The dried extracts can be stored at -80°C until analysis.
-
Prior to analysis, the extracts are typically derivatized for GC-MS or reconstituted in an appropriate solvent for LC-MS/MS.
-
Protocol 2: Sample Derivatization for GC-MS Analysis
This protocol is for the derivatization of polar metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried metabolite extracts
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
GC vials with inserts
Procedure:
-
Oximation: Add 20 µL of methoxyamine hydrochloride solution to the dried metabolite extract. Vortex and incubate at 37°C for 90 minutes.
-
Silylation: Add 80 µL of MSTFA + 1% TMCS to the sample. Vortex and incubate at 37°C for 30 minutes.
-
Analysis: Transfer the derivatized sample to a GC vial with an insert for GC-MS analysis.
Data Presentation
The primary data from a SIRM experiment is the mass isotopologue distribution (MID) of downstream metabolites. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) of a given metabolite. The table below shows representative quantitative data for the fractional enrichment of TCA cycle intermediates after labeling with L-Aspartic acid-1,4-¹³C₂.
Table 1: Representative Mass Isotopologue Distribution of TCA Cycle Intermediates
| Metabolite | Isotopologue | Fractional Enrichment (%) - Condition A | Fractional Enrichment (%) - Condition B |
| Malate | M+0 | 75.2 ± 3.1 | 60.5 ± 4.2 |
| M+1 | 5.8 ± 0.5 | 8.1 ± 0.7 | |
| M+2 | 18.5 ± 2.5 | 30.8 ± 3.5 | |
| M+3 | 0.5 ± 0.1 | 0.6 ± 0.1 | |
| Fumarate | M+0 | 80.1 ± 2.8 | 65.3 ± 3.9 |
| M+1 | 4.9 ± 0.4 | 6.2 ± 0.6 | |
| M+2 | 14.6 ± 2.1 | 28.1 ± 3.1 | |
| M+3 | 0.4 ± 0.1 | 0.4 ± 0.1 | |
| Succinate | M+0 | 96.2 ± 1.5 | 76.5 ± 5.1 |
| M+1 | 2.1 ± 0.3 | 4.3 ± 0.5 | |
| M+2 | 1.5 ± 0.2 | 18.9 ± 2.8 | |
| M+3 | 0.2 ± 0.1 | 0.3 ± 0.1 | |
| Citrate | M+0 | 88.9 ± 3.5 | 72.4 ± 4.8 |
| M+1 | 6.3 ± 0.6 | 9.5 ± 1.1 | |
| M+2 | 4.5 ± 0.8 | 17.6 ± 2.5 | |
| M+3 | 0.3 ± 0.1 | 0.5 ± 0.1 |
Data is presented as mean ± standard deviation (n=3). Condition A could represent a control group, while Condition B could be a treatment group or a different cell line. The M+2 isotopologue is of primary interest as it represents the incorporation of the two ¹³C atoms from the tracer. This data is representative and adapted from studies on the metabolic fate of ¹³C-labeled aspartate.
Visualizations
Experimental Workflow
The following diagram outlines the general experimental workflow for a SIRM experiment with L-Aspartic acid-1,4-¹³C₂.
TCA Cycle Labeling from this compound
This diagram illustrates how the ¹³C labels from L-Aspartic acid-1,4-¹³C₂ propagate through the first turn of the TCA cycle.
Concluding Remarks
SIRM with L-Aspartic acid-1,4-¹³C₂ is a versatile and informative approach for dissecting the complexities of central carbon metabolism. The protocols and data presented here provide a foundation for researchers to apply this technique in their own studies. Careful experimental design, particularly in the choice of labeling duration and analytical method, is crucial for obtaining high-quality, interpretable data. By tracing the metabolic fate of aspartate, scientists can gain valuable insights into the metabolic reprogramming that underlies various physiological and pathological states.
Application Notes and Protocols for Measuring Protein Synthesis Rates using L-Aspartic acid-1,4-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic regulation of protein synthesis is a cornerstone of cellular function, and its dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. Accurate measurement of protein synthesis rates is therefore crucial for both basic research and the development of novel therapeutics. Stable isotope labeling with amino acids in cell culture (SILAC) has emerged as a powerful and widely adopted mass spectrometry-based approach for quantitative proteomics.[1][2][3] This application note provides a detailed protocol for measuring protein synthesis rates using the stable isotope-labeled amino acid, L-Aspartic acid-1,4-13C2.
L-Aspartic acid is a non-essential amino acid, meaning it can be synthesized by human cells. However, in standard cell culture media, it is readily taken up and incorporated into newly synthesized proteins.[4] By replacing the standard L-Aspartic acid in the culture medium with this compound, the rate of incorporation of this "heavy" amino acid into the proteome can be precisely quantified by mass spectrometry. This allows for the determination of protein synthesis rates under various experimental conditions. This method offers a robust and sensitive alternative to traditional radioisotope-based assays.[5]
Principle of the Method
The core principle of this method is the metabolic incorporation of a stable isotope-labeled amino acid into proteins. Cells are cultured in a medium where the natural ("light") L-Aspartic acid is replaced with this compound ("heavy"). As new proteins are synthesized, they will incorporate the heavy aspartic acid residues. The extent of this incorporation over a defined period is directly proportional to the rate of protein synthesis.
Following the labeling period, cells are harvested, and the proteome is extracted. Proteins are then enzymatically digested into peptides. The resulting peptide mixture is analyzed by high-resolution mass spectrometry. The mass spectrometer can distinguish between peptides containing the light (12C) and heavy (13C) isotopes of aspartic acid based on their mass-to-charge ratio (m/z). The ratio of the heavy to light peptide signals provides a quantitative measure of new protein synthesis.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number (Example) |
| This compound | MedChemExpress | HY-N0666S1 |
| Aspartic acid-free cell culture medium | Thermo Fisher Scientific | Custom Order |
| Dialyzed Fetal Bovine Serum (dFBS) | Thermo Fisher Scientific | 26400044 |
| Cell line of interest (e.g., HEK293, HeLa) | ATCC | Various |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Trypsin-EDTA | Thermo Fisher Scientific | 25200056 |
| Lysis Buffer (e.g., RIPA buffer) | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Iodoacetamide (IAA) | Sigma-Aldrich | I1149 |
| Sequencing Grade Modified Trypsin | Promega | V5111 |
| Trifluoroacetic Acid (TFA) | Thermo Fisher Scientific | 85183 |
| Acetonitrile (ACN), LC-MS Grade | Thermo Fisher Scientific | 85183 |
| Formic Acid (FA), LC-MS Grade | Thermo Fisher Scientific | 85178 |
| C18 StageTips | Thermo Fisher Scientific | SP201 |
Experimental Protocols
Protocol 1: Cell Culture and Metabolic Labeling
-
Cell Seeding: Seed the cells of interest in standard complete growth medium in multiple culture plates or flasks. Allow the cells to reach 50-70% confluency.
-
Medium Preparation: Prepare the "heavy" labeling medium by supplementing aspartic acid-free medium with this compound to the desired final concentration (typically the same as standard L-Aspartic acid in the formulation). Also, supplement with dialyzed fetal bovine serum to minimize the concentration of unlabeled aspartic acid.
-
Washing: Aspirate the standard medium from the cells. Wash the cells twice with pre-warmed sterile PBS to remove any residual light amino acids.
-
Labeling: Add the pre-warmed "heavy" labeling medium to the cells.
-
Time Course: Return the cells to the incubator and harvest them at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to determine the rate of incorporation. The 0-hour time point serves as a negative control.
Protocol 2: Sample Preparation for Mass Spectrometry
-
Cell Lysis:
-
After the desired labeling period, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing a protease inhibitor cocktail to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar compatible method.
-
-
Reduction, Alkylation, and Digestion:
-
Take a standardized amount of protein (e.g., 50-100 µg) from each sample.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the samples to room temperature.
-
Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
Dilute the sample with ammonium bicarbonate (50 mM, pH 8) to reduce the denaturant concentration.
-
Add sequencing grade modified trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide digest with 10% TFA to a final concentration of 0.1-1%.
-
Desalt and concentrate the peptides using C18 StageTips or a similar solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis
-
Peptide Resuspension: Reconstitute the dried peptides in a solution of 0.1% formic acid in LC-MS grade water.
-
Liquid Chromatography: Inject the peptide sample onto a reverse-phase HPLC column (e.g., C18) connected to a nano-flow HPLC system. Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry:
-
The eluting peptides are ionized by electrospray ionization and analyzed by a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
The mass spectrometer should be operated in a data-dependent acquisition mode, where it cycles between a full MS scan and several MS/MS scans of the most abundant precursor ions.
-
Data Analysis and Presentation
The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer). The software will identify peptides and proteins and quantify the relative abundance of the heavy and light isotopic forms of aspartic acid-containing peptides.
The fractional synthesis rate (FSR) can be calculated using the following formula:
FSR (%/hour) = (I_heavy / (I_heavy + I_light)) / t * 100
Where:
-
I_heavy is the intensity of the heavy isotope-labeled peptide.
-
I_light is the intensity of the light (unlabeled) peptide.
-
t is the labeling time in hours.
Representative Quantitative Data
The following table presents example data for the fractional synthesis rate of several proteins in a hypothetical cell line treated with a growth factor compared to an untreated control.
| Protein | Gene | Condition | Fractional Synthesis Rate (%/hour) | Fold Change |
| Actin, cytoplasmic 1 | ACTB | Control | 1.5 ± 0.2 | - |
| Growth Factor | 1.6 ± 0.3 | 1.07 | ||
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Control | 2.1 ± 0.4 | - |
| Growth Factor | 2.3 ± 0.3 | 1.10 | ||
| Cyclin-dependent kinase 1 | CDK1 | Control | 0.8 ± 0.1 | - |
| Growth Factor | 2.5 ± 0.5 | 3.13 | ||
| Ribosomal protein S6 | RPS6 | Control | 3.2 ± 0.6 | - |
| Growth Factor | 6.8 ± 0.9 | 2.13 | ||
| Tumor suppressor p53 | TP53 | Control | 0.5 ± 0.1 | - |
| Growth Factor | 0.6 ± 0.2 | 1.20 |
Data are presented as mean ± standard deviation from three biological replicates.
Visualizations
Caption: Experimental workflow for measuring protein synthesis rates.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartic acid - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting low incorporation of L-Aspartic acid-1,4-13C2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low incorporation of L-Aspartic acid-1,4-13C2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways that utilize L-Aspartic acid?
L-Aspartic acid is a non-essential amino acid that serves as a crucial node in central carbon metabolism.[1] Its primary roles include:
-
Protein Synthesis: As a proteinogenic amino acid, it is a fundamental building block for proteins.[1][2][3]
-
TCA Cycle Anaplerosis: It can be converted to oxaloacetate, an intermediate of the tricarboxylic acid (TCA) cycle, which is essential for energy production and biosynthesis.[4]
-
Urea Cycle: Aspartate is a key participant in the urea cycle, aiding in the detoxification of ammonia.[2][4]
-
Nucleotide Synthesis: It is a precursor for both purine and pyrimidine biosynthesis, which are vital for DNA and RNA synthesis.[4][5]
-
Neurotransmission: In the brain, L-aspartate acts as an excitatory neurotransmitter.[2]
-
Amino Acid Synthesis: It serves as a precursor for the synthesis of several other amino acids, including asparagine, methionine, threonine, and lysine.[1][3][4]
Troubleshooting Low Incorporation of this compound
This section addresses common issues leading to poor labeling efficiency with this compound and provides systematic approaches to identify and resolve them.
Q2: We are observing very low to no incorporation of 13C from this compound into our target metabolites. What are the potential causes?
Low incorporation can stem from several factors, ranging from cellular uptake to metabolic dilution. A systematic evaluation of the experimental setup is crucial.
Possible Cause 1: Inefficient Cellular Uptake
Most mammalian cells have a limited capacity to import L-aspartate from the extracellular environment.[6] This is a primary bottleneck for efficient labeling.
-
Troubleshooting Steps:
-
Verify Transporter Expression: Check the expression levels of excitatory amino acid transporters (EAATs), encoded by the SLC1A gene family, in your cell line of interest.[6][7] Low or absent expression of these transporters will significantly limit aspartate uptake.
-
Consider Genetic Engineering: If your cell line has low transporter expression, consider overexpressing a relevant transporter, such as SLC1A3 (EAAT3), to enhance uptake.[6]
-
Optimize Media pH: L-aspartate transport can be pH-dependent.[8] Experiment with slight variations in media pH (e.g., 6.5 to 7.5) to see if it improves uptake, though be mindful of cellular health.
-
Possible Cause 2: Isotope Dilution
The supplied this compound can be diluted by a large intracellular pool of unlabeled aspartate, or by de novo synthesis of aspartate from other carbon sources in the media.
-
Troubleshooting Steps:
-
Analyze Media Composition: Standard culture media often contain unlabeled L-aspartic acid and L-glutamine. Glutamine is a major precursor for de novo aspartate synthesis. Consider using custom media devoid of unlabeled aspartate and potentially with reduced glutamine concentrations.
-
Pre-incubation in Label-Free, Aspartate-Free Media: A short pre-incubation period in media lacking aspartate might help deplete the intracellular pool before adding the labeled substrate.
-
Increase Labeled Aspartate Concentration: While being mindful of potential toxicity, increasing the concentration of this compound in the medium can help to outcompete the unlabeled pools.
-
Possible Cause 3: Slow Metabolic Activity or Pathway Inactivity
The metabolic state of the cells can significantly influence the incorporation of the label.
-
Troubleshooting Steps:
-
Ensure Cells are in Logarithmic Growth Phase: Cells in the exponential growth phase are typically more metabolically active. Ensure your cells are seeded at an appropriate density and are actively proliferating during the labeling experiment.
-
Optimize Labeling Time: The time required to reach isotopic steady-state can vary. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling duration for your specific cell line and experimental conditions.[9]
-
Hypoxia Considerations: Under hypoxic conditions, aspartate can become a limiting metabolite for cell proliferation, which could affect its uptake and metabolism.[6] If your experiment involves hypoxia, this could be a contributing factor.
-
Q3: How can I design a robust experimental protocol for this compound labeling?
A well-designed protocol is essential for successful and reproducible labeling experiments.
Experimental Protocol: Stable Isotope Labeling with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the mid-logarithmic growth phase at the time of labeling (typically 50-70% confluency).
-
Media Preparation:
-
Prepare custom culture medium that is deficient in L-aspartic acid.
-
Dissolve this compound in the custom medium to the desired final concentration (e.g., starting with the standard physiological concentration and optimizing from there).
-
-
Pre-Labeling Wash:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled amino acids.
-
-
Labeling:
-
Add the prepared labeling medium containing this compound to the cells.
-
Incubate the cells for the predetermined optimal labeling time in a controlled environment (e.g., 37°C, 5% CO2).
-
-
Metabolite Extraction:
-
After the labeling period, place the culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Collect the cell lysate and process for downstream analysis (e.g., centrifugation to pellet debris).
-
-
Analysis:
-
Analyze the extracted metabolites using mass spectrometry (LC-MS or GC-MS) to determine the incorporation of 13C into aspartate and downstream metabolites.
-
Data Presentation
Table 1: Troubleshooting Checklist for Low this compound Incorporation
| Parameter | Potential Issue | Recommended Action |
| Cellular Uptake | Low expression of aspartate transporters. | Quantify EAAT/SLC1A transporter expression. Consider cell lines with higher expression or transient overexpression. |
| Suboptimal media pH for transport. | Test a range of physiological pH values (e.g., 6.8-7.4). | |
| Isotope Dilution | Presence of unlabeled aspartate in media. | Use custom media devoid of L-aspartic acid. |
| High intracellular pool of unlabeled aspartate. | Pre-incubate cells in aspartate-free media before labeling. | |
| De novo synthesis from other precursors. | Reduce the concentration of precursors like glutamine if experimentally feasible. | |
| Metabolic State | Cells are not in an active growth phase. | Ensure cells are in the logarithmic growth phase during labeling. |
| Insufficient labeling time. | Perform a time-course experiment to determine optimal labeling duration. | |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma.[9] |
Visualizations
Caption: Experimental workflow for stable isotope labeling with this compound.
Caption: Logical troubleshooting flow for low this compound incorporation.
Caption: Key metabolic fates of intracellular L-Aspartic acid.
References
- 1. Aspartic acid - Wikipedia [en.wikipedia.org]
- 2. PathWhiz [smpdb.ca]
- 3. ymdb.ca [ymdb.ca]
- 4. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of L-aspartate uptake by Streptomyces hydrogenans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: L-Aspartic Acid-1,4-¹³C₂ NMR Signal Enhancement
Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) spectroscopy of L-Aspartic acid-1,4-¹³C₂. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve signal-to-noise ratios and obtain high-quality spectra.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal for my L-Aspartic acid-1,4-¹³C₂ sample. What are the most common reasons for a complete lack of signal?
A1: A complete lack of signal can be alarming, but it is often due to a few common issues. First, verify the concentration of your sample; L-Aspartic acid, like many metabolites, may require a higher concentration for ¹³C NMR due to the inherently lower sensitivity of the ¹³C nucleus compared to ¹H.[1] Ensure that your sample is properly dissolved in a high-quality deuterated solvent to avoid interfering signals.[1] Second, check the spectrometer setup, including the tuning and matching of the ¹³C and ¹H channels of the probe. Finally, confirm your acquisition parameters. An insufficient number of scans (NS) is a frequent cause of poor signal-to-noise.
Q2: My signal-to-noise ratio is very low, making it difficult to analyze the peaks accurately. How can I improve it without purchasing new hardware?
A2: You can significantly improve the signal by optimizing the acquisition parameters of your NMR experiment.[1] Key parameters to consider are the flip angle, relaxation delay (D1), acquisition time (AQ), and the number of scans (NS). For routine ¹³C NMR, using a 30° flip angle along with a shorter relaxation delay can enhance signal strength compared to a 90° pulse, especially for carbons with long T1 relaxation times.[1] Increasing the number of scans will also improve the signal-to-noise ratio, which increases with the square root of the number of scans.[1]
Q3: What are the most effective advanced methods to dramatically increase the ¹³C NMR signal?
A3: For a substantial signal enhancement, consider these advanced techniques:
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Isotopic Labeling : Since your sample is already L-Aspartic acid-1,4-¹³C₂, you are already leveraging the most effective method for increasing signal intensity. Ensuring high enrichment of your sample is crucial.
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Dynamic Nuclear Polarization (DNP) : DNP can enhance the signal by several orders of magnitude.[1] This technique involves transferring the high polarization of electron spins from a polarizing agent to the ¹³C nuclei at very low temperatures, followed by rapid dissolution and transfer to the NMR spectrometer.[1]
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Cryoprobe Technology : Using a cryogenically cooled probe can significantly increase the signal-to-noise ratio (typically by a factor of 3-4) by reducing thermal noise in the detector electronics.[1]
Q4: Can 2D NMR experiments help when my 1D ¹³C spectrum has a low signal?
A4: Yes, 2D NMR experiments can be very helpful. While they often require longer acquisition times, they provide valuable structural information and can help resolve overlapping signals.
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HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates ¹³C nuclei with their directly attached protons. Since it detects the more sensitive ¹H nucleus, it is a more sensitive method than direct ¹³C detection.
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HMBC (Heteronuclear Multiple Bond Correlation) : This experiment detects correlations between carbons and protons over two or three bonds, which is useful for assigning quaternary carbons and piecing together molecular fragments.
Troubleshooting Guides
Guide 1: Optimizing 1D ¹³C NMR Acquisition Parameters
This guide provides a systematic approach to diagnosing and resolving low signal issues in your ¹³C NMR experiments with L-Aspartic acid-1,4-¹³C₂.
Problem: Weak or no detectable ¹³C signals.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low ¹³C NMR signal.
Detailed Steps & Protocols:
Step 1: Verify Sample Preparation
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Concentration: Ensure your sample is as concentrated as possible without causing solubility issues. Low concentration is a primary reason for weak signals.
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Solvent: Use a high-quality deuterated solvent (e.g., D₂O for aspartic acid) to minimize solvent signals that could obscure your peaks.
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Sample Volume: Use the appropriate sample volume for your NMR tubes to ensure it is within the detection region of the coil.
Experimental Protocol: Sample Preparation for L-Aspartic Acid-¹³C₂
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Weighing: Accurately weigh a sufficient amount of L-Aspartic acid-1,4-¹³C₂ to achieve the desired concentration (e.g., 10-50 mM).
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Dissolution: Dissolve the sample in a precise volume of high-purity deuterated solvent (e.g., 99.9% D₂O). Gentle vortexing or sonication may be required.
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pH Adjustment: Adjust the pH of the solution using deuterated acid or base (e.g., DCl or NaOD) to ensure the desired ionization state of the aspartic acid, which can affect chemical shifts.
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Transfer: Transfer the solution to a clean, high-quality NMR tube.
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Internal Standard: Consider adding a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
Step 2: Optimize Acquisition Parameters
Fine-tuning your acquisition parameters can significantly boost your signal.
-
Flip Angle and Relaxation Delay (D1): For many metabolites, especially those with quaternary carbons, the T1 relaxation times can be long. Using a smaller flip angle (e.g., 30°-45°) allows for a shorter relaxation delay (D1) without saturating the signal, leading to more scans in the same amount of time and thus better signal-to-noise.[1]
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Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.
Experimental Protocol: Optimizing a Standard 1D ¹³C Experiment
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Spectrometer Setup: Insert the sample, lock and shim the spectrometer on the deuterium signal of the solvent. Tune and match the ¹³C and ¹H channels.
-
Initial Parameters:
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Load a standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
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Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
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Set the transmitter frequency offset to the center of the spectrum.
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Set the acquisition time (AQ) to ~1.0 s.[1]
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Set the relaxation delay (D1) to 2.0 s.[1]
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Set the pulse angle to 30°.
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Set the number of scans (NS) to a minimum of 1024. Increase as necessary.[1]
-
-
Acquisition and Processing:
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Acquire the spectrum.
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Apply an exponential window function with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.
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Fourier transform, phase, and baseline correct the spectrum.
-
Quantitative Data Summary:
| Parameter | Setting 1 | Setting 2 (Optimized) | Expected S/N Improvement |
| Flip Angle | 90° | 30° | Allows for shorter D1, more scans in a given time |
| Relaxation Delay (D1) | 5 x T1 | 1-2 s | Enables more scans, increasing S/N |
| Number of Scans (NS) | 256 | 1024 | ~2x |
| Number of Scans (NS) | 1024 | 4096 | ~2x |
L-Aspartic Acid Signaling Pathway
L-Aspartic acid is a key metabolite involved in numerous cellular processes. Understanding its metabolic context can be crucial for interpreting experimental results.
Caption: Key metabolic pathways involving L-Aspartic acid.
L-Aspartic acid is a central node in metabolism, participating in the urea cycle for ammonia detoxification, serving as a precursor for other amino acids and nucleotides, and playing a role in the malate-aspartate shuttle for energy production.[1]
References
Technical Support Center: L-Aspartic Acid-1,4-13C2 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry analysis of L-Aspartic acid-1,4-13C2.
Troubleshooting Guide
This guide addresses specific issues that may arise during the mass spectrometric analysis of this compound, providing potential causes and solutions in a question-and-answer format.
Question: I am not observing the expected molecular ion peak for this compound at m/z 136.106 (in positive mode, [M+H]+). What could be the issue?
Answer:
Several factors could contribute to a weak or absent molecular ion peak:
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In-source Fragmentation: The molecule might be fragmenting in the ion source before it reaches the mass analyzer.[1] This can be caused by high source temperatures or high cone voltages.
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Solution: Gradually reduce the source temperature and cone voltage to find an optimal balance where the molecular ion is preserved.
-
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Ionization Suppression: Components of your sample matrix or mobile phase could be interfering with the ionization of your analyte.
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Solution: Ensure proper sample clean-up to remove interfering substances. Consider using a different ionization technique if possible, or modify your mobile phase composition.
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Incorrect Mass Spectrometer Settings: The instrument may not be calibrated correctly, or the scan range might be set inappropriately.
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Solution: Calibrate your mass spectrometer according to the manufacturer's protocol. Ensure the m/z scan range is set to include the expected molecular ion.
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Question: My mass spectrum shows unexpected peaks that do not correspond to the fragmentation of this compound. What are these peaks?
Answer:
Unexpected peaks can arise from several sources:
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Adduct Formation: In electrospray ionization (ESI), it is common for analyte molecules to form adducts with ions present in the mobile phase, such as sodium ([M+Na]+), potassium ([M+K]+), or ammonium ([M+NH4]+).[2][3]
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Solution: Review the mass differences between your molecular ion and the unexpected peaks. Common adducts will have characteristic mass shifts (e.g., +22.99 for Na+, +39.10 for K+). If adduct formation is problematic, try to minimize sources of these ions (e.g., use high-purity solvents and avoid glassware that can leach sodium).
-
-
Contaminants: The unexpected peaks could be from contaminants in your sample, solvents, or from the LC-MS system itself.
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Solution: Run a blank injection (mobile phase only) to identify background ions. If contaminants are suspected in the sample, further purification may be necessary.
-
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Co-eluting Species: If you are using liquid chromatography, another compound may be co-eluting with your this compound.
-
Solution: Optimize your chromatographic method to improve the separation of your analyte from other components in the sample.
-
Question: The fragmentation pattern I observe is different from what I expect for this compound. Why is this happening?
Answer:
Deviations from the expected fragmentation pattern can be due to:
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Incorrect Collision Energy: The energy used for collision-induced dissociation (CID) significantly affects the fragmentation pattern.
-
Solution: Optimize the collision energy. Too low of an energy will result in insufficient fragmentation, while excessively high energy can lead to extensive fragmentation and the loss of informative ions.[4]
-
-
Different Fragmentation Method: Different fragmentation techniques (e.g., HCD, ETD) will produce different types of fragment ions.
-
Solution: Be aware of the fragmentation characteristics of the method you are using. For example, ETD often produces c- and z-type ions, in contrast to the b- and y-type ions typically seen in CID.[5]
-
-
Isotopic Scrambling: While less common for stable isotopes like 13C under typical ESI conditions, some energetic processes could potentially lead to unexpected isotopic distributions in fragments.
-
Solution: If isotopic scrambling is suspected, it may be necessary to use lower-energy fragmentation methods or consult advanced mass spectrometry literature for specific mechanisms.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: The monoisotopic mass of unlabeled L-Aspartic acid (C4H7NO4) is 133.0375 g/mol . With two 13C isotopes replacing two 12C atoms, the monoisotopic mass of this compound is approximately 135.0441 g/mol . In positive ion mode ESI, you would expect to see the protonated molecule [M+H]+ at m/z 136.106.
Q2: What are the major expected fragments for this compound in positive ion mode CID?
A2: The fragmentation of L-Aspartic acid is characterized by neutral losses of water (H2O), ammonia (NH3), and carbon dioxide (CO2).[6][7] For the 1,4-13C2 labeled variant, the m/z of the fragments will depend on whether the lost atoms include the 13C-labeled carbons.
Q3: How does the 1,4-13C2 labeling affect the fragmentation pattern compared to unlabeled L-Aspartic acid?
A3: The key difference will be a +1 or +2 Da mass shift in fragments that retain one or both of the 13C-labeled carbons, respectively. For example, the loss of the C4 carboxyl group (as CO2) will result in a fragment that has retained the 13C at the C1 position, thus appearing at a +1 m/z value compared to the corresponding fragment from the unlabeled compound.
Q4: Can I use negative ion mode for the analysis of this compound?
A4: Yes, negative ion mode can be used and may provide complementary information. In negative ion mode, you would expect to see the deprotonated molecule [M-H]- at m/z 134.098. Fragmentation in negative mode can also involve losses of small molecules like H2O and CO2.[6]
Expected Fragmentation Data
The following table summarizes the expected m/z values for the major product ions of unlabeled L-Aspartic acid and this compound in positive ion mode mass spectrometry.
| Fragmentation Event | Neutral Loss | Unlabeled L-Aspartic Acid [M+H]+ (m/z 134.045) | This compound [M+H]+ (m/z 136.106) | Notes |
| Loss of Water | H₂O | 116.034 | 118.041 | Both 13C atoms are retained. |
| Loss of Ammonia | NH₃ | 117.029 | 119.036 | Both 13C atoms are retained. |
| Loss of Formic Acid | HCOOH | 88.039 | 89.043 | Loss of the C1 carboxyl group. The 13C at position 4 is retained. |
| Loss of Carbon Dioxide | CO₂ | 90.055 | 92.062 | Loss of the C4 carboxyl group. The 13C at position 1 is retained. |
| Loss of Water and Carbon Monoxide | H₂O + CO | 88.039 | 90.046 | Both 13C atoms are retained. |
Visual Troubleshooting and Fragmentation Workflow
Below are diagrams to aid in troubleshooting and understanding the fragmentation of this compound.
Caption: Troubleshooting workflow for mass spec issues.
Caption: Expected fragmentation of this compound.
References
- 1. In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amino acids [medizin.uni-muenster.de]
Technical Support Center: Optimizing L-Aspartic acid-1,4-13C2 Concentration for Cell Labeling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using L-Aspartic acid-1,4-13C2 for stable isotope labeling in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in cell labeling experiments?
A1: this compound is a stable isotope-labeled amino acid used as a tracer in metabolic flux analysis (MFA) and other metabolomics studies.[1][2] It allows researchers to track the metabolic fate of aspartate through various biochemical pathways, providing insights into cellular metabolism, nutrient utilization, and the effects of therapeutic agents.[1][2][3]
Q2: How do I choose the optimal concentration of this compound for my experiment?
A2: The optimal concentration of this compound depends on several factors, including the cell line, culture medium composition, and the specific metabolic pathway being investigated. A general approach is to start with a concentration similar to that of unlabeled L-aspartic acid in your standard culture medium. It is recommended to perform a dose-response experiment to determine the concentration that provides sufficient enrichment for detection by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy without causing cytotoxicity.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time required to achieve isotopic steady state, where the enrichment of the labeled metabolite plateaus, varies depending on the metabolic pathway and the turnover rate of the metabolite pool. For rapidly dividing cells and central carbon metabolism, a 24-hour incubation is often sufficient.[4] However, for pathways with slower turnover, longer incubation times may be necessary. It is advisable to perform a time-course experiment to determine the optimal labeling duration for your specific experimental system.
Q4: Can this compound be used in combination with other stable isotope tracers?
A4: Yes, this compound can be used in combination with other tracers, such as 13C-labeled glucose or 15N-labeled glutamine, to simultaneously probe multiple metabolic pathways.[4] This approach can provide a more comprehensive understanding of cellular metabolism.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low 13C Enrichment in Target Metabolites | Insufficient concentration of this compound. | Increase the concentration of the tracer in the culture medium. Perform a dose-response experiment to find the optimal concentration. |
| Short incubation time. | Increase the incubation time to allow for greater incorporation of the label. A time-course experiment can help determine the optimal duration. | |
| Dilution from endogenous unlabeled aspartate pools. | Deplete the cells of unlabeled aspartate by incubating them in an aspartate-free medium for a short period before adding the labeled tracer. | |
| Metabolic scrambling. | Metabolic scrambling can redistribute the 13C label to other metabolites.[5] Analyze the labeling patterns of related metabolites to understand the extent of scrambling. | |
| Cell Viability Issues | Cytotoxicity from high concentrations of this compound. | Perform a cytotoxicity assay (e.g., MTT assay) to determine the maximum non-toxic concentration of the tracer for your specific cell line.[6] |
| Contamination of the tracer. | Ensure the purity of the this compound. | |
| Inconsistent Results | Variability in cell culture conditions. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition.[7] |
| Incomplete quenching of metabolism. | Ensure rapid and complete quenching of metabolic activity during sample harvesting to prevent alterations in metabolite levels. | |
| Inefficient metabolite extraction. | Use a validated metabolite extraction protocol to ensure efficient and reproducible recovery of your target metabolites.[8] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
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Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth throughout the experiment.
-
Preparation of Labeling Media: Prepare culture media with varying concentrations of this compound. A common starting point is the physiological concentration of L-aspartic acid in your standard medium. A suggested range for testing could be from 0.1x to 10x the physiological concentration.
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Labeling: After allowing the cells to adhere, replace the standard medium with the prepared labeling media.
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Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).
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Cell Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess the cytotoxicity of each concentration.
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Metabolite Extraction and Analysis: Harvest the cells, quench metabolism, and extract metabolites. Analyze the extracts by LC-MS or GC-MS to determine the 13C enrichment in aspartate and downstream metabolites.
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Data Analysis: Plot cell viability and 13C enrichment as a function of this compound concentration to identify the optimal concentration that provides high enrichment without significant toxicity.
Protocol 2: General Workflow for Cell Labeling and Metabolite Extraction
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Cell Culture: Culture cells to the desired confluency in standard growth medium.
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Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
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Labeling: Add the pre-warmed labeling medium containing the optimized concentration of this compound.
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Incubation: Incubate the cells for the desired labeling period.
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Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold quenching solution (e.g., 80% methanol) to the cells.
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Cell Harvesting: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.
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Metabolite Extraction: Perform metabolite extraction using a suitable protocol, such as a methanol-chloroform-water extraction, to separate polar and nonpolar metabolites.[8]
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Sample Preparation for Analysis: Dry the metabolite extracts and resuspend them in a solvent compatible with your analytical platform (e.g., LC-MS or GC-MS).
Visualizations
L-Aspartic Acid Metabolic Pathways
The following diagram illustrates the central metabolic pathways involving L-aspartic acid. This compound can be used to trace the flow of carbon through these pathways.
Caption: Metabolic fate of L-Aspartic acid.
Experimental Workflow for Optimizing Tracer Concentration
This diagram outlines the logical flow for determining the optimal concentration of this compound.
Caption: Workflow for optimizing tracer concentration.
References
- 1. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chempep.com [chempep.com]
- 4. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthetic production of 13C-labeled amino acids with site-specific enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Aspartic Acid-1,4-13C2 & Isotopic Dilution
Welcome to the technical support center for minimizing isotopic dilution effects when using L-Aspartic acid-1,4-13C2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic dilution and why is it a concern when using this compound?
Isotopic dilution is the decrease in the isotopic enrichment of a labeled compound, such as this compound, due to the presence of its unlabeled counterpart. This is a critical issue in tracer-based metabolic studies as it can lead to an underestimation of the true metabolic flux and inaccurate quantitative results.[1] The primary concern is the dilution of the 13C label by endogenous, unlabeled L-Aspartic acid within the biological system being studied.
Q2: What are the primary sources of unlabeled L-Aspartic acid that can cause isotopic dilution?
Several sources can contribute to the pool of unlabeled L-Aspartic acid, leading to isotopic dilution. These include:
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Endogenous de novo synthesis: Cells can synthesize L-Aspartic acid, which will be unlabeled unless the precursors are also labeled.
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Protein degradation: The breakdown of existing proteins releases unlabeled amino acids, including L-Aspartic acid.
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Media components: Complex biological media, such as those containing serum, can be a significant source of unlabeled amino acids.
Q3: How can I verify the isotopic enrichment of my this compound standard?
It is crucial to verify the isotopic enrichment of your labeled standard before beginning an experiment. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this verification.[1] HR-MS allows for the determination of the percentage of isotopic purity by analyzing the ion chromatograms, while NMR confirms the specific positions of the 13C labels.[1]
Troubleshooting Guide
This guide addresses common problems encountered when trying to minimize isotopic dilution with this compound.
Problem 1: High Abundance of Unlabeled L-Aspartic Acid Detected
Symptom: Mass spectrometry data shows a significant peak for the unlabeled L-Aspartic acid (M+0) in your samples, leading to a lower-than-expected enrichment of the M+2 peak from this compound.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Contribution from unlabeled media components | Use a chemically defined medium to eliminate external sources of unlabeled L-Aspartic acid. If serum is required, consider using dialyzed serum to remove small molecules, including amino acids. |
| Endogenous synthesis of L-Aspartic acid | If possible, use metabolic inhibitors that target the de novo synthesis pathway of aspartate. However, be aware of the potential off-target effects on cellular metabolism. |
| Release from cellular protein degradation | Ensure that the cells are in a state of metabolic steady state before introducing the tracer.[1] This can be checked by monitoring the labeling patterns of key metabolites over time. |
Problem 2: Inaccurate Quantification of Metabolic Fluxes
Symptom: The calculated metabolic fluxes have large error margins or the data does not fit the metabolic model well, suggesting unreliable quantification.[1]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Failure to reach isotopic steady state | Before harvesting, ensure that the system has reached both a metabolic and isotopic steady state. This can be verified by analyzing metabolite labeling at different time points to confirm that the isotopic enrichment of key metabolites is constant.[1] |
| Incorrect background correction | Accurately measure the natural abundance of 13C in your specific biological system and subtract this background from your measurements. |
| Suboptimal ratio of tracer to analyte | Optimize the concentration of the this compound tracer. The ideal ratio will depend on the specific experimental conditions and the endogenous concentration of L-Aspartic acid. |
Experimental Protocols
Protocol 1: Verification of Isotopic Enrichment of this compound
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Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., ultrapure water).
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Mass Spectrometry Analysis:
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Infuse the standard solution directly into a high-resolution mass spectrometer.
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Acquire a full scan mass spectrum in the appropriate mass range for L-Aspartic acid.
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Identify the peaks corresponding to the unlabeled (M+0) and the 13C2-labeled (M+2) L-Aspartic acid.
-
-
Data Analysis:
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Integrate the peak areas for the M+0 and M+2 ions.
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Calculate the isotopic enrichment using the following formula: Enrichment (%) = (Area of M+2) / (Area of M+0 + Area of M+2) * 100
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Protocol 2: Sample Preparation for Metabolic Flux Analysis
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Cell Culture: Grow cells in a defined medium to minimize external sources of unlabeled amino acids.
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Tracer Introduction: Introduce this compound into the culture medium at a predetermined concentration.
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Time Course Sampling: Collect cell samples at various time points after the introduction of the tracer to monitor the approach to isotopic steady state.
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Metabolite Extraction:
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Rapidly quench metabolism by, for example, immersing the cell culture dish in liquid nitrogen.
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Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
-
Sample Analysis: Analyze the extracted metabolites by LC-MS/MS or GC-MS to determine the isotopic labeling patterns of L-Aspartic acid and other relevant metabolites.
Visualizations
Caption: Experimental workflow for minimizing isotopic dilution.
Caption: Logical flow for troubleshooting high isotopic dilution.
References
Correcting for natural abundance of 13C in L-Aspartic acid-1,4-13C2 data
This technical support center provides guidance on correcting for the natural abundance of ¹³C in mass spectrometry data, with a specific focus on experiments using L-Aspartic acid-1,4-¹³C₂ as a tracer.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of ¹³C in my L-Aspartic acid-1,4-¹³C₂ mass spectrometry data?
A1: Carbon naturally exists as a mixture of isotopes, primarily ¹²C and approximately 1.1% ¹³C.[1][2] When analyzing L-Aspartic acid, this natural ¹³C contributes to the mass isotopologue distribution (MID), creating signals at M+1, M+2, etc., even in unlabeled samples. In stable isotope tracing experiments with L-Aspartic acid-1,4-¹³C₂, it is crucial to differentiate the ¹³C enrichment from your tracer from the naturally present ¹³C.[1][3] Failing to correct for this natural abundance will lead to an overestimation of isotopic enrichment, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[1]
Q2: What information is essential for an accurate ¹³C natural abundance correction?
A2: To perform an accurate correction, you will need the following:
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Correct Molecular Formula: The complete molecular formula of the analyte, including any derivatizing agents used during sample preparation, is critical for calculating the theoretical natural isotope distribution.[1] For L-Aspartic acid, the formula is C₄H₇NO₄.
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Measured Mass Isotopologue Distribution (MID): This is the raw intensity data for each isotopologue (M+0, M+1, M+2, etc.) obtained from the mass spectrometer.
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Isotopic Purity of the Tracer: Commercially available tracers like L-Aspartic acid-1,4-¹³C₂ are never 100% pure and contain a small fraction of ¹²C.[1][4] This information is crucial for accurate correction.
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Mass Resolution of the Instrument: The mass resolution of your spectrometer can influence the correction algorithm, especially for high-resolution instruments that can resolve different isotopologues.[1]
Q3: I've performed the correction, and some of my abundance values are negative. What does this indicate and how should I address it?
A3: Negative abundance values after correction are a common issue that can arise from several factors:[1]
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Low Signal Intensity or Missing Peaks: If the signal for a particular isotopologue is very low or absent, the correction algorithm might yield a negative value.
-
Background Interference: Co-eluting species or high background noise can distort the measured MID.[1]
-
Incorrect Molecular Formula: Using an incorrect molecular formula for the analyte or its derivative will lead to erroneous corrections.[1]
-
Systematic Errors in Data Acquisition: Issues with mass spectrometer calibration or stability can introduce errors.[5]
To address this, you should review the raw data for signal quality, check for background interference, verify the molecular formula, and ensure the instrument is properly calibrated.[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Corrected enrichment is significantly higher or lower than expected. | Incorrect Molecular Formula | Verify the elemental composition of your metabolite and any derivatizing agents. Re-run the correction with the correct formula.[1] |
| Background Interference | Improve chromatographic separation to resolve your analyte from co-eluting compounds. Utilize background subtraction tools in your instrument software.[1] | |
| Incorrect Peak Integration | Manually review the integration of each isotopologue peak to ensure accuracy. Adjust integration parameters in your software if necessary.[1] | |
| Negative abundance values in corrected data. | Low Signal Intensity | Ensure sufficient signal intensity during data acquisition. For very low signals, consider the biological implications rather than relying solely on the quantitative value. |
| Incorrect Tracer Purity Information | Use the correct isotopic purity of the L-Aspartic acid-1,4-¹³C₂ tracer as provided by the manufacturer. | |
| Corrected data for unlabeled control sample does not show ~100% M+0. | Inaccurate Correction Algorithm | Test the correction software with a known unlabeled standard to validate its performance.[5] |
| Instrument Instability | Check the mass spectrometer's calibration and monitor its performance using quality control samples throughout your analytical run.[5] |
Quantitative Data Summary
The natural abundances of the stable isotopes of elements present in L-Aspartic acid (C₄H₇NO₄) are essential for the correction calculations.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | ~98.9% |
| ¹³C | ~1.1% | |
| Hydrogen | ¹H | ~99.98% |
| ²H | ~0.015% | |
| Nitrogen | ¹⁴N | ~99.63% |
| ¹⁵N | ~0.37% | |
| Oxygen | ¹⁶O | ~99.76% |
| ¹⁷O | ~0.04% | |
| ¹⁸O | ~0.20% |
Note: These are approximate values and can vary slightly.
Experimental Protocol: Data Acquisition and Correction Workflow
This protocol outlines the general steps for acquiring mass spectrometry data for L-Aspartic acid-1,4-¹³C₂ and performing the natural abundance correction.
1. Sample Preparation:
- Prepare metabolite extracts from your experimental samples (e.g., cell cultures, tissues).
- Include both unlabeled (natural abundance) control samples and samples treated with the L-Aspartic acid-1,4-¹³C₂ tracer.
2. Mass Spectrometry Analysis:
- Set up the mass spectrometer to acquire data in full scan mode to capture the entire mass isotopologue distribution of L-Aspartic acid.
- Optimize instrument parameters, such as the ionization source, to achieve good signal intensity and stability.
- Inject a blank sample to assess background noise.
- Inject your unlabeled control sample to verify the natural abundance correction.
- Inject your ¹³C-labeled samples.
3. Data Extraction:
- Process the raw mass spectrometry data using the instrument's software or a tool like MS-DIAL.
- Integrate the peaks for each isotopologue of L-Aspartic acid (M+0, M+1, M+2, etc.) to obtain their respective intensities.
- Export the data to a compatible format (e.g., CSV) with columns for metabolite name, molecular formula, and the intensities for each isotopologue.
4. Natural Abundance Correction:
- Use a correction tool such as IsoCor or AccuCor.
- Load your data file into the software.
- Specify the necessary parameters, including the tracer used (¹³C), the isotopic purity of the L-Aspartic acid-1,4-¹³C₂ tracer, and the instrument's mass resolution.
- Run the correction algorithm. The software will output the corrected mass isotopologue distributions.
Visualizations
Caption: Workflow for ¹³C Natural Abundance Correction.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. ckisotopes.com [ckisotopes.com]
Dealing with contamination in 13C labeling experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting ¹³C labeling experiments. Our goal is to help you identify and resolve common issues related to contamination and other experimental variables.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in ¹³C labeling experiments?
A1: Contamination in stable isotope labeling studies can arise from various sources, often interfering with mass spectrometry analysis. Key contaminants include:
-
Keratins: These proteins are abundant in human skin, hair, and dust. They are a primary source of contamination and can obscure the signals of low-abundance target molecules.[1]
-
Polymers: Compounds like polyethylene glycol (PEG) and polysiloxanes from laboratory consumables (e.g., detergents, plasticware) can suppress the ionization of target peptides and dominate mass spectra.[1]
-
Atmospheric CO₂: For experiments involving cell culture, atmospheric CO₂ can be inadvertently fixed by cells, diluting the ¹³C label.[2][3] The natural abundance of ¹³C in atmospheric CO₂ can influence the isotopic composition of plant matter and other samples.[2][4]
-
Unlabeled Nutrients: Standard Fetal Bovine Serum (FBS) contains unlabeled glucose and amino acids. It is crucial to use dialyzed FBS to minimize the dilution of the ¹³C-labeled tracer.[5]
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Plasticware: Plastic tubes and filters can be a source of contamination. For instance, polypropylene tubes can introduce contaminants that alter the measured isotope ratios, and PTFE filter bags may also introduce carbon-containing compounds.[6]
Q2: How does the natural abundance of ¹³C affect my experimental results?
Q3: What is isotopic steady state and why is it important?
A3: Isotopic steady state is the point at which the ¹³C enrichment in a given metabolite becomes stable over time after the introduction of a ¹³C-labeled substrate.[8][9] Reaching this state is critical for many metabolic flux analysis (MFA) studies because it ensures that the measured labeling patterns accurately reflect the underlying metabolic fluxes.[10] To confirm that isotopic steady state has been achieved, it is recommended to measure isotopic labeling at two or more time points (e.g., 18 and 24 hours) to ensure the labeling is no longer changing.[9]
Q4: How can I minimize contamination from atmospheric CO₂ in my cell culture experiments?
A4: To minimize the impact of atmospheric CO₂, it is important to use bicarbonate-free media and supplement it with a synthetic buffer like HEPES. Additionally, conducting experiments in a controlled atmosphere with a known ¹³CO₂ concentration can help, although this requires specialized equipment.[3] Ensuring a high concentration of the labeled substrate in the medium can also help to outcompete the contribution from atmospheric CO₂.
Troubleshooting Guides
Issue 1: Low or No Detectable ¹³C Enrichment in Metabolites
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Insufficient Labeling Time | The cells may not have reached isotopic steady state. Increase the incubation time with the ¹³C-labeled substrate. Perform a time-course experiment (e.g., 0, 6, 12, 24 hours) to determine the optimal labeling duration for your cell line.[11] |
| Contamination with Unlabeled Substrate | The ¹³C-labeled tracer is being diluted by an unlabeled source. Ensure you are using dialyzed Fetal Bovine Serum (dFBS) to remove unlabeled glucose and amino acids.[12] Verify that all media components are free of the unlabeled version of your tracer. |
| Incorrect Tracer Concentration | The concentration of the ¹³C-labeled substrate may be too low. Use the recommended concentration for your specific cell line and experimental goals. For some applications, a higher concentration may be necessary to achieve sufficient enrichment. |
| Metabolic Pathway Inactivity | The metabolic pathway of interest may not be active under your experimental conditions. Confirm pathway activity using orthogonal methods or by analyzing upstream and downstream metabolites. |
| Inefficient Cellular Uptake of Tracer | The cells may not be efficiently taking up the labeled substrate. Check the expression and activity of relevant transporters. Ensure cell health and viability are optimal. |
Issue 2: High Background Signal and Unexpected Peaks in Mass Spectrometry Data
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Keratin Contamination | Contamination from skin, hair, or dust is common.[1] Always wear powder-free nitrile gloves, a clean lab coat, and work in a clean environment like a laminar flow hood.[1] Clean all surfaces and equipment with 70% ethanol.[1] |
| Plasticizer and Polymer Contamination | Leachates from plastic consumables can interfere with analysis.[1] Use high-quality, solvent-resistant plasticware or glass where possible. Pre-rinse plasticware with an appropriate solvent to remove surface contaminants. |
| Solvent Contamination | The solvents used for extraction and analysis may contain impurities. Use high-purity, MS-grade solvents. Run a solvent blank to identify any background peaks originating from the solvents. |
| Sample Carryover | Residual sample from a previous injection can contaminate the current run. Implement a rigorous wash protocol for the LC-MS system between samples. Injecting a blank sample after a highly concentrated sample can help assess carryover.[13] |
Experimental Protocols
Protocol 1: General Workflow for ¹³C Labeling in Adherent Mammalian Cells
This protocol outlines the key steps for a steady-state ¹³C glucose labeling experiment.
1. Cell Culture and Adaptation:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of labeling.[11]
-
At least 24-48 hours before labeling, switch the cells to a labeling medium containing unlabeled glucose and dialyzed FBS to allow for metabolic adaptation.[11][12]
2. ¹³C Labeling:
-
Prepare the ¹³C-labeling medium by supplementing glucose-free medium with the desired concentration of ¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose) and 10% dialyzed FBS.[12]
-
Aspirate the adaptation medium, wash the cells once with sterile PBS, and add the pre-warmed ¹³C-labeling medium.[11][12]
-
Incubate for the desired duration to achieve isotopic steady state (typically 24 hours).[12]
3. Quenching and Metabolite Extraction:
-
To rapidly halt metabolic activity, aspirate the labeling medium and add a chilled (-70°C) quenching solution, such as 80:20 methanol:water.[5]
-
Place the culture dish at -80°C for 15 minutes to precipitate proteins and ensure complete quenching.[5][12]
-
Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.[5][12]
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
4. Sample Analysis:
-
Analyze the extracted metabolites using mass spectrometry (GC-MS or LC-MS) or NMR to determine the mass isotopomer distributions.[11][14]
Protocol 2: Minimizing Keratin Contamination
-
Work Area Preparation: Before starting, thoroughly clean a laminar flow hood with 70% ethanol followed by water. Wipe down all equipment that will be placed in the hood.[1]
-
Personal Protective Equipment (PPE): Always wear a clean lab coat, powder-free nitrile gloves, and a hairnet. Avoid touching your face, hair, or clothing during sample preparation.[1]
-
Gel Electrophoresis: If using gel electrophoresis, ensure gel casting plates are cleaned with 70% ethanol. Keep staining boxes covered and use dedicated containers for samples intended for mass spectrometry. Use a clean scalpel for excising each gel band.[1]
Visualizations
Caption: A generalized experimental workflow for ¹³C labeling experiments.
Caption: Troubleshooting logic for low ¹³C enrichment.
Caption: Common sources of contamination in ¹³C labeling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. High Enrichment [13 C]-Labeling of Plants Grown Hydroponically from Seed to Seed in a Controlled 13 C-Carbon Dioxide Atmosphere Enclosure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Education - Stable Isotopes NOAA GML [gml.noaa.gov]
- 5. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Position‐specific 13C/12C analysis of amino acid carboxyl groups – automated flow‐injection analysis based on reaction with ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
How to address incomplete labeling with L-Aspartic acid-1,4-13C2
Welcome to the technical support center for stable isotope labeling experiments using L-Aspartic acid-1,4-13C2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during metabolic labeling studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications in research?
This compound is a stable isotope-labeled version of the non-essential amino acid L-Aspartic acid. In this isotopologue, the carbon atoms at positions 1 and 4 are replaced with the heavy isotope carbon-13 (¹³C). It is primarily used as a tracer in metabolic studies to investigate various biochemical pathways.[1] By tracking the incorporation of the ¹³C atoms into downstream metabolites, researchers can elucidate metabolic fluxes and understand how different pathways are utilized under various conditions. Key applications include studying amino acid metabolism, the tricarboxylic acid (TCA) cycle, and nucleotide biosynthesis.
Q2: I am observing lower than expected isotopic enrichment in my target metabolites. What are the potential causes of this incomplete labeling?
Incomplete labeling is a common issue in stable isotope tracing experiments and can arise from several factors:
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Insufficient Incubation Time: Cells require adequate time to uptake the labeled aspartic acid and for it to be incorporated into downstream metabolic pathways. Isotopic steady state, where the enrichment of the tracer in metabolites becomes constant, may take several hours to achieve for TCA cycle intermediates.[2]
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High Endogenous Pools of Aspartic Acid: If the cells have a large internal pool of unlabeled aspartic acid, it will dilute the ¹³C-labeled tracer, leading to lower overall enrichment in the newly synthesized metabolites.
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Metabolic Scrambling: The ¹³C label from this compound can be redistributed to other metabolites through interconnected metabolic pathways. This "scrambling" can dilute the label at the expected positions.
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Contribution from Other Carbon Sources: Cells in culture are often grown in media containing other carbon sources, such as glucose and glutamine, which can also contribute to the carbon backbone of metabolites, thereby diluting the ¹³C label from the aspartic acid tracer.
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Cell Viability and Proliferation Rate: The metabolic activity of cells can significantly impact the uptake and incorporation of the tracer. Slower-growing or less viable cells may exhibit lower labeling efficiency.
Q3: How can I optimize my experimental conditions to improve labeling efficiency with this compound?
To enhance the incorporation of this compound, consider the following optimizations:
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Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time required to reach isotopic steady state for your specific cell line and experimental conditions.
-
Media Composition: If possible, use a culture medium with a defined and lower concentration of unlabeled aspartic acid to reduce isotopic dilution.
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Tracer Concentration: Ensure that the concentration of this compound in the medium is sufficient for uptake and metabolism without being toxic to the cells.
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Cell Density: Seed cells at a density that ensures they are in the exponential growth phase during the labeling period, as this is when metabolic activity is typically highest.
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Pre-incubation in Label-Free Medium: To deplete endogenous pools, you can pre-incubate cells in a medium lacking aspartic acid for a short period before introducing the labeled tracer. However, be cautious as this may stress the cells.
Q4: I am seeing unexpected mass shifts in my mass spectrometry data. How can I interpret these?
Unexpected mass shifts in your mass spectrometry data can be indicative of several phenomena:
-
Metabolic Conversions: L-Aspartic acid is a precursor for several other amino acids, including asparagine, threonine, methionine, and lysine. The ¹³C labels can be transferred to these and other molecules, resulting in labeled species you may not have initially targeted.
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Isotopologue Distribution: Incomplete labeling will result in a distribution of isotopologues for a given metabolite, with M+0 (unlabeled), M+1, and M+2 species being present. The relative abundance of these will depend on the labeling efficiency.
-
Post-Translational Modifications: In proteomics studies, be aware of post-translational modifications that can add mass to your peptides, which could be confused with isotopic labeling if not carefully analyzed.[3]
-
Contaminants: Contaminants from sample preparation or the analytical instruments can also appear as unexpected peaks. Always run appropriate blank and control samples.[4]
Troubleshooting Guides
Issue 1: Low Isotopic Enrichment of Downstream Metabolites
| Potential Cause | Recommended Solution |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine when isotopic steady state is reached for your metabolites of interest.[2] |
| Isotopic Dilution from Unlabeled Aspartic Acid | Use a custom medium with a lower concentration of unlabeled L-Aspartic acid. If possible, use a medium where the labeled tracer is the sole source of that amino acid. |
| Sub-optimal Cell Health or Growth Phase | Ensure cells are healthy and in the logarithmic growth phase during the experiment. Perform a cell viability assay if necessary. |
| Incorrect Tracer Concentration | Titrate the concentration of this compound to find the optimal balance between labeling efficiency and cell viability. |
| Metabolic Contribution from Other Sources | Be aware of other carbon sources in your medium (e.g., glucose, glutamine) and their potential contribution to the metabolites you are analyzing. |
Issue 2: High Variability in Isotopic Enrichment Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure precise and consistent cell numbers are seeded for each replicate to normalize for differences in cell proliferation. |
| Variations in Sample Quenching and Extraction | Standardize your quenching and metabolite extraction procedures to minimize variability. Perform these steps quickly and consistently for all samples. |
| Inaccurate Measurement of Total Protein/Cell Number | Normalize your metabolite data to a consistent measure of biomass, such as total protein concentration or cell count, for each sample. |
| Instrumental Variability | Run a quality control sample (e.g., a pooled sample of all replicates) periodically throughout your mass spectrometry run to monitor for instrument drift. |
Experimental Protocols
Protocol: this compound Labeling in Cultured Cells
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will ensure they are in the exponential growth phase (typically 60-70% confluency) at the time of labeling.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing this compound at the desired final concentration. Ensure the labeled amino acid is fully dissolved.
-
Media Exchange: When cells have reached the desired confluency, aspirate the existing medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Initiation of Labeling: Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for the predetermined optimal labeling period in a cell culture incubator under standard conditions (e.g., 37°C, 5% CO₂).
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to quench metabolic activity.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
-
Sample Preparation for Mass Spectrometry: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried sample can then be reconstituted in a suitable solvent for LC-MS or derivatized for GC-MS analysis.[5]
Data Presentation
Table 1: Expected vs. Observed Isotopic Enrichment in Key Metabolites
This table provides a hypothetical example of expected versus observed isotopic enrichment for metabolites downstream of this compound after a 24-hour labeling period. Actual results will vary depending on the cell line and experimental conditions.
| Metabolite | Expected Isotopologues | Expected Enrichment (%) | Observed Enrichment (Hypothetical, %) | Potential Reasons for Discrepancy |
| Aspartate | M+2 | >95% | 85% | Incomplete uptake, dilution from endogenous pools. |
| Asparagine | M+2 | >90% | 75% | Dilution from unlabeled glutamine used in asparagine synthesis. |
| Malate | M+2 | Variable | 40% | Contribution from other carbon sources (e.g., glucose) to the TCA cycle. |
| Citrate | M+2 | Variable | 25% | Multiple entry points of carbon into the TCA cycle. |
| Pyrimidines | M+2 | Variable | 15% | De novo synthesis rates, contribution from salvage pathways. |
Note: Expected enrichment assumes high tracer purity and efficient cellular uptake and metabolism.
Visualizations
Metabolic Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Impact of metabolic channeling on L-Aspartic acid-1,4-13C2 tracer results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Aspartic acid-1,4-13C2 as a tracer in metabolic studies. It specifically addresses the potential impact of metabolic channeling on experimental results.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound tracer experiments, with a focus on identifying and interpreting the effects of metabolic channeling.
Issue 1: Unexpectedly Low Enrichment of TCA Cycle Intermediates
| Symptom | Possible Cause | Troubleshooting Steps |
| Low 13C enrichment in TCA cycle intermediates (e.g., malate, fumarate, citrate) despite efficient uptake of this compound. | Metabolic Channeling: The labeled aspartate may be directly channeled to subsequent metabolic pathways without freely mixing with the total cellular pool of TCA cycle intermediates. This can occur when enzymes of a pathway are in close proximity, forming a "metabolon". | 1. Perform a time-course analysis: Analyze samples at multiple time points after introducing the tracer. Channeled metabolites often show faster labeling kinetics in downstream products compared to the bulk pool of intermediates.[1] 2. Use cell lysis techniques that preserve enzyme complexes: Gentle lysis methods may help to co-immunoprecipitate enzymes involved in the suspected channeling pathway, providing evidence for a metabolon. 3. Model the data with and without a channeling parameter: Metabolic flux analysis software can often incorporate parameters for substrate channeling. Comparing the goodness-of-fit between models can indicate the likelihood of channeling. |
| The labeling pattern of downstream amino acids (e.g., glutamate) does not correspond to the labeling of the measured TCA cycle pool. | Compartmentation: The labeled aspartate may be metabolized in a specific cellular compartment (e.g., mitochondria) where the local TCA cycle intermediate pool is not in equilibrium with the cytosolic pool that is typically measured. | 1. Subcellular fractionation: Isolate different cellular compartments (e.g., mitochondria and cytosol) to measure the isotopic enrichment in each fraction separately. 2. Use compartment-specific models: Employ metabolic flux models that account for different cellular compartments and the transport of metabolites between them. |
Issue 2: Discrepancies Between Predicted and Observed Labeling Patterns in Aspartate-Derived Metabolites
| Symptom | Possible Cause | Troubleshooting Steps |
| The isotopologue distribution of metabolites downstream of aspartate (e.g., other amino acids, nucleotides) is inconsistent with the labeling of intracellular aspartate. | Metabolic Channeling of Aspartate: Aspartate itself might be channeled directly to enzymes for the synthesis of other molecules, bypassing the general intracellular aspartate pool. | 1. Dynamic Labeling Experiments: Conduct pulse-chase experiments with this compound to trace the flow of the label over time. A rapid appearance of the label in downstream products without a corresponding increase in the total intracellular aspartate pool suggests channeling.[1] 2. Vary the concentration of unlabeled aspartate: Adding a high concentration of unlabeled aspartate to the medium can help to compete with the channeled, labeled aspartate and alter the labeling patterns of downstream products if channeling is present. |
| M+2 enrichment is observed in unexpected metabolites. | Alternative Metabolic Pathways: The this compound tracer may be entering unexpected metabolic pathways. | 1. Review and expand the metabolic network model: Ensure that all known relevant pathways for aspartate metabolism are included in your model. Consult databases like KEGG for comprehensive pathway maps. 2. Use additional isotopic tracers: Employ other 13C-labeled substrates (e.g., glucose, glutamine) in parallel experiments to better constrain the fluxes through interconnected pathways. |
Frequently Asked Questions (FAQs)
Q1: What is metabolic channeling and how can it affect my this compound tracer results?
A1: Metabolic channeling, also known as substrate channeling, is the direct transfer of a metabolite from one enzyme to the next in a metabolic pathway without it equilibrating with the bulk cellular pool of that metabolite. This can significantly impact your tracer results by causing:
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Underestimation of the enrichment of intermediate pools: If the labeled aspartate is channeled, the measured enrichment of the total cellular pool of TCA cycle intermediates may be lower than the actual enrichment of the pool being used by the subsequent enzymes in the pathway.
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Unexpected labeling patterns: The labeling patterns of downstream metabolites may not be predictable from the measured enrichment of the precursor pool, as the channeled intermediates are not subject to the same dilution effects.
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Apparent discrepancies in metabolic fluxes: Standard metabolic flux analysis models that do not account for channeling may produce inaccurate flux estimations.[2]
Q2: How can I experimentally distinguish between metabolic channeling and cellular compartmentation?
A2: Both channeling and compartmentation can lead to non-uniform isotopic labeling. To distinguish between them:
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Subcellular Fractionation: This is the most direct method. By separating cellular compartments and analyzing the isotopic enrichment in each, you can determine if the unexpected labeling is localized to a specific organelle.
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Kinetic Analysis: Metabolic channeling often results in a shorter lag time for the appearance of the label in downstream products compared to the equilibration of the intermediate pool. A detailed time-course experiment can reveal these kinetic differences.[1]
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Perturbation Experiments: Using inhibitors of transport proteins that move metabolites between compartments can help to dissect the effects of compartmentation from channeling.
Q3: What are the key experimental considerations when designing an this compound tracer study to investigate metabolic channeling?
A3:
-
Time-resolved metabolomics: Instead of a single endpoint, collect samples at multiple, early time points after introducing the tracer.
-
Rapid quenching and extraction: Use methods that rapidly halt metabolic activity to accurately capture the transient labeling patterns.
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Appropriate analytical methods: High-resolution mass spectrometry (LC-MS/MS or GC-MS) is essential for accurately determining the mass isotopologue distributions of metabolites.[3][4]
-
Comprehensive metabolic network model: Your model should include all relevant pathways and, if possible, allow for the inclusion of channeling parameters.
Quantitative Data Summary
The following table provides a hypothetical example of how metabolic channeling could affect the observed 13C enrichment in a tracer experiment.
Table 1: Hypothetical 13C Enrichment in TCA Cycle Intermediates with and without Metabolic Channeling of this compound
| Metabolite | Expected % Enrichment (No Channeling) | Observed % Enrichment (With Channeling) |
| Malate | 45% | 25% |
| Fumarate | 40% | 20% |
| Citrate | 35% | 15% |
| Glutamate | 30% | 35% |
In this hypothetical scenario, the lower-than-expected enrichment in malate, fumarate, and citrate, coupled with a higher-than-expected enrichment in glutamate, could suggest that the labeled aspartate is being channeled directly towards glutamate synthesis, bypassing significant dilution in the TCA cycle pool.
Experimental Protocols
Protocol: Dynamic Isotopic Labeling to Detect Metabolic Channeling
This protocol is adapted from methods described for dynamic 13C labeling experiments.[1]
-
Cell Culture and Tracer Introduction:
-
Culture cells to the desired density in a standard medium.
-
Replace the standard medium with a medium containing this compound at the desired concentration. This marks time zero.
-
-
Time-Course Sampling and Quenching:
-
At various time points (e.g., 10s, 30s, 1min, 5min, 15min, 30min), rapidly quench metabolism.
-
For adherent cells, this can be achieved by aspirating the medium and immediately adding a cold quenching solution (e.g., 80:20 methanol:water at -80°C).
-
For suspension cells, rapidly centrifuge the cells and resuspend the pellet in the cold quenching solution.
-
-
Metabolite Extraction:
-
After quenching, extract the metabolites using a suitable method, such as a chloroform-methanol-water extraction, to separate polar metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the polar metabolite extracts using a high-resolution mass spectrometer to determine the mass isotopologue distribution of aspartate, TCA cycle intermediates, and other related metabolites.
-
-
Data Analysis:
-
Plot the fractional enrichment of each metabolite over time.
-
Analyze the labeling kinetics. A faster labeling rate of a downstream product compared to its precursor pool is indicative of metabolic channeling.
-
Use metabolic flux analysis software that can handle non-stationary isotopic labeling data to model the fluxes and assess the likelihood of channeling.
-
Visualizations
Diagram 1: L-Aspartic Acid Metabolism and the TCA Cycle
References
- 1. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positional 13C enrichment analysis of aspartate determines PEPC activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to L-Aspartic acid-1,4-13C2 and U-13C-Glucose in Metabolic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the activity of metabolic pathways. The choice of tracer is critical and dictates the specific biological questions that can be addressed. This guide provides an objective comparison between two such tracers: L-Aspartic acid-1,4-13C2 and uniformly labeled U-13C-Glucose. By understanding their distinct metabolic fates, researchers can select the optimal tracer for their experimental needs.
Principles of Isotopic Labeling
The core principle of isotopic labeling involves supplying cells or organisms with a substrate, such as glucose or an amino acid, that has been enriched with a stable heavy isotope like carbon-13 (¹³C).[1] As this labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites.[1] Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the incorporation of ¹³C, providing a dynamic view of metabolic fluxes.[2][3]
U-13C-Glucose: A Global View of Central Carbon Metabolism
Uniformly labeled glucose ([U-¹³C]-Glucose) is a widely used tracer that provides a comprehensive overview of central carbon metabolism. With all six carbon atoms labeled, it allows for the tracing of glucose through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
This compound: A Focused Look at Anaplerosis and Amino Acid Metabolism
This compound is a more specialized tracer. With the first and fourth carbons labeled, it offers a focused lens on pathways directly involving aspartate. Aspartic acid is a key metabolite that links amino acid metabolism with the TCA cycle and is a precursor for other amino acids and nucleotides.[4]
Comparative Analysis: this compound vs. U-13C-Glucose
| Feature | U-13C-Glucose | This compound |
| Primary Metabolic Pathways Traced | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, de novo fatty acid synthesis, de novo nucleotide synthesis (ribose). | TCA Cycle (anaplerosis), Urea Cycle, Amino Acid Metabolism (transamination, synthesis of other amino acids), Nucleotide Synthesis (pyrimidine backbone). |
| Key Biological Questions Addressed | - Overall glucose metabolism and energy production. - Relative activity of glycolysis vs. PPP. - Contribution of glucose to biomass synthesis (lipids, nucleotides). | - Anaplerotic flux into the TCA cycle via oxaloacetate. - Inter-conversion of amino acids. - Contribution of amino acids to nucleotide synthesis. - Urea cycle activity. |
| Advantages | - Provides a global view of central carbon metabolism. - Well-established protocols and extensive literature. - Traces a wide range of downstream metabolites. | - Directly probes anaplerotic pathways. - Provides specific insights into amino acid and nucleotide metabolism. - Can be used in conjunction with glucose tracers for a more complete picture. |
| Limitations | - Can lead to complex labeling patterns that may be difficult to interpret for specific pathway fluxes. - May not be ideal for specifically studying anaplerotic contributions from sources other than pyruvate. | - Provides a more limited view of overall metabolism compared to glucose. - The transport and metabolism of aspartate can vary significantly between cell types. |
Experimental Protocols
A generalized protocol for a ¹³C labeling experiment in cultured mammalian cells is provided below. This protocol can be adapted for both U-13C-Glucose and this compound.
Cell Culture and Labeling
-
Cell Seeding: Plate cells in a multi-well format to achieve 70-80% confluency at the time of the experiment.
-
Media Preparation: Prepare a custom medium lacking the nutrient to be labeled (glucose or aspartic acid). For the labeling medium, supplement this base medium with the desired ¹³C-labeled substrate (e.g., [U-¹³C]-Glucose or this compound).
-
Adaptation (Optional): For steady-state analysis, cells can be pre-cultured in the labeling medium for a period to allow for isotopic equilibrium to be reached.[1]
-
Labeling: Aspirate the standard growth medium, wash the cells once with the unlabeled custom medium, and then replace it with the pre-warmed ¹³C-labeling medium.
-
Incubation: Incubate the cells for the desired time course. The duration will depend on the pathways of interest; for example, glycolytic intermediates reach isotopic steady state within minutes, while TCA cycle intermediates may take hours.[5]
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.
-
Harvesting: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cell debris and proteins.
-
Supernatant Collection: Collect the supernatant containing the metabolites for analysis.
Analysis
Metabolite extracts are typically analyzed by mass spectrometry (e.g., GC-MS or LC-MS) or NMR to determine the mass isotopologue distribution (MID) of the metabolites of interest.[1]
Visualizing Metabolic Pathways
The following diagrams illustrate the entry points and primary metabolic routes for U-13C-Glucose and this compound.
Metabolic fate of U-13C-Glucose.
Metabolic fate of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a ¹³C metabolic tracing study.
General workflow for a 13C metabolic tracing experiment.
Conclusion
Both U-13C-Glucose and this compound are powerful tracers for metabolic research. While U-13C-Glucose provides a broad overview of central carbon metabolism, this compound offers a more targeted approach to investigate anaplerosis and amino acid metabolism. The selection of the appropriate tracer should be guided by the specific biological question under investigation. In many cases, the parallel use of both tracers can provide a more comprehensive understanding of cellular metabolism.
References
A Researcher's Guide to Metabolic Tracing: Validating L-Aspartic Acid-1,4-13C2 Tracing with 15N Labeling
For researchers, scientists, and drug development professionals engaged in metabolic studies, the precise elucidation of cellular pathways is paramount. Stable isotope tracing is a powerful technique for this purpose, and the choice of tracer is critical for robust and insightful results. This guide provides a comprehensive comparison of L-Aspartic acid-1,4-13C2 and its dual-labeled counterpart, this compound,15N, for metabolic flux analysis. We present supporting experimental principles, detailed protocols, and a comparative analysis with other common tracers to inform your experimental design.
Introduction to L-Aspartic Acid as a Metabolic Tracer
L-Aspartic acid is a key metabolite, situated at the crossroads of central carbon and nitrogen metabolism. Its carbon skeleton directly contributes to the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration and biosynthesis. Simultaneously, its amino group participates in numerous transamination reactions, providing nitrogen for the synthesis of other amino acids and nucleotides. This dual role makes isotopically labeled L-Aspartic acid a valuable tool for probing these fundamental pathways.
The use of L-Aspartic acid labeled with ¹³C at the first and fourth carbon positions (L-Aspartic acid-1,4-¹³C₂) allows for the tracking of its carbon backbone through the TCA cycle. However, the addition of a ¹⁵N label to the amino group (L-Aspartic acid-1,4-¹³C₂,¹⁵N) provides an additional layer of information, enabling the simultaneous tracing of both carbon and nitrogen fate. This guide will explore the validation and comparative advantages of this dual-labeling approach.
The Added Value of ¹⁵N Labeling: A Deeper Metabolic Insight
The primary advantage of incorporating ¹⁵N into the L-Aspartic acid tracer lies in its ability to simultaneously track the metabolic fate of both the carbon skeleton and the amino nitrogen. This dual-tracing approach offers a more comprehensive understanding of cellular metabolism.
When L-Aspartic acid-1,4-¹³C₂,¹⁵N is introduced into a biological system, the ¹³C labels can be tracked as they enter the TCA cycle via oxaloacetate. This allows for the quantification of fluxes through the TCA cycle and related biosynthetic pathways that utilize its intermediates.
Concurrently, the ¹⁵N label can be traced as it is transferred to other molecules through transamination reactions. A primary fate of the aspartate nitrogen is its transfer to α-ketoglutarate to form glutamate, a central node in amino acid metabolism. From glutamate, the ¹⁵N can be further incorporated into other amino acids, such as glutamine, alanine, and serine, as well as into the building blocks of DNA and RNA (purine and pyrimidine nucleotides).[1][2]
By monitoring the incorporation of both ¹³C and ¹⁵N into downstream metabolites, researchers can:
-
Dissect intertwined carbon and nitrogen pathways: Simultaneously measure the flux of aspartate's carbon into the TCA cycle and its nitrogen into amino acid and nucleotide biosynthesis.
-
Gain insights into transaminase activity: The transfer of ¹⁵N from aspartate to other amino acids provides a direct measure of the activity of various aminotransferases.
-
Enhance metabolic flux analysis (MFA) model accuracy: The additional constraints provided by the ¹⁵N labeling data can improve the precision and reliability of flux estimations in computational models.
Comparative Performance of L-Aspartic Acid Tracers
While direct, quantitative side-by-side comparisons of L-Aspartic acid-1,4-¹³C₂ and L-Aspartic acid-1,4-¹³C₂,¹⁵N in published literature are limited, the performance advantages of the dual-labeled tracer can be inferred from the distinct metabolic roles of carbon and nitrogen.
| Feature | L-Aspartic acid-1,4-¹³C₂ | L-Aspartic acid-1,4-¹³C₂,¹⁵N | Rationale |
| TCA Cycle Carbon Flux | Effective | Effective | Both tracers deliver ¹³C to oxaloacetate, enabling the tracking of carbon through the TCA cycle. |
| Nitrogen Metabolism Flux | Not Applicable | Effective | The ¹⁵N label is essential for tracking the fate of the amino group into other amino acids and nucleotides.[1][2] |
| Pathway Resolution | Moderate | High | The ability to trace both carbon and nitrogen provides a more detailed picture of interconnected metabolic pathways. |
| MFA Model Constraint | Good | Excellent | The additional ¹⁵N data points provide more constraints for the computational model, leading to more robust flux calculations. |
| Cost | Lower | Higher | The synthesis of dual-labeled compounds is generally more expensive. |
Comparison with Alternative Metabolic Tracers for TCA Cycle Analysis
L-Aspartic acid tracers offer a unique entry point into the TCA cycle. However, other labeled substrates are more commonly employed for this purpose, each with its own strengths and weaknesses.
| Tracer | Primary Entry Point to TCA Cycle | Advantages | Limitations |
| [U-¹³C₆]Glucose | Acetyl-CoA (via glycolysis and pyruvate dehydrogenase) | Provides a global view of central carbon metabolism, including glycolysis and the pentose phosphate pathway.[3] | Labeling of TCA cycle intermediates can be diluted by other anaplerotic inputs. |
| [U-¹³C₅]Glutamine | α-Ketoglutarate (via glutaminolysis) | Excellent for probing the latter half of the TCA cycle and reductive carboxylation.[3] | Provides less information about the initial steps of the TCA cycle. |
| L-Aspartic acid-1,4-¹³C₂,(¹⁵N) | Oxaloacetate | Directly interrogates the anaplerotic input at the level of oxaloacetate and simultaneously tracks nitrogen fate. | May not provide as comprehensive a view of overall central carbon metabolism as glucose. |
The choice of tracer should be guided by the specific research question. For a focused investigation of aspartate metabolism and its contribution to both the TCA cycle and nitrogen-containing biomolecules, L-Aspartic acid-1,4-¹³C₂,¹⁵N is an unparalleled choice. For a broader overview of central carbon metabolism, [U-¹³C₆]Glucose is often the preferred starting point. A powerful approach can be the use of parallel labeling experiments with different tracers to achieve a more complete picture of cellular metabolism.[4]
Experimental Protocols
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the labeling period.
-
Media Preparation: Prepare culture medium containing all necessary nutrients except for L-Aspartic acid.
-
Tracer Addition: Supplement the medium with either L-Aspartic acid-1,4-¹³C₂ or L-Aspartic acid-1,4-¹³C₂,¹⁵N at a concentration that supports normal cell growth and proliferation. A typical starting concentration is the physiological concentration of aspartate in the specific culture medium being used.
-
Isotopic Steady State: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This is typically achieved after several cell doublings and should be determined empirically for the specific cell line and experimental conditions.
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture dish.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
GC-MS Analysis of Labeled Amino Acids
-
Derivatization:
-
Resuspend the dried metabolite extract in a derivatization agent to create volatile derivatives suitable for gas chromatography. A common method is N-tert-butyldimethylsilyl (MTBSTFA) derivatization.
-
Incubate the samples at an elevated temperature (e.g., 70°C) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Separate the amino acid derivatives on a suitable GC column.
-
Analyze the eluting compounds using the mass spectrometer in either full scan mode to identify all detectable metabolites or in selected ion monitoring (SIM) mode to quantify the abundance of specific isotopologues of interest.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized amino acids based on their retention times and mass spectra.
-
Determine the mass isotopomer distributions for aspartate and other amino acids by integrating the peak areas for each isotopologue.
-
Correct the raw data for the natural abundance of ¹³C and ¹⁵N.
-
Visualizing Metabolic Pathways and Workflows
Metabolic Fate of L-Aspartic acid-1,4-¹³C₂,¹⁵N
Caption: Metabolic fate of L-Aspartic acid-1,4-¹³C₂,¹⁵N.
Experimental Workflow for Metabolic Flux Analysis
Caption: Experimental workflow for metabolic flux analysis.
Logical Comparison of Tracers for TCA Cycle Analysis
Caption: Logical comparison of tracers for TCA cycle analysis.
Conclusion
The validation of L-Aspartic acid-1,4-¹³C₂ tracing with the addition of a ¹⁵N label represents a significant advancement in the field of metabolic flux analysis. While L-Aspartic acid-1,4-¹³C₂ is a capable tracer for monitoring the carbon contribution of aspartate to the TCA cycle, the dual-labeled L-Aspartic acid-1,4-¹³C₂,¹⁵N provides a much richer dataset by simultaneously tracking the fate of its amino nitrogen. This allows for a more comprehensive and accurate characterization of the intricate interplay between central carbon and nitrogen metabolism.
References
- 1. [15N]aspartate metabolism in cultured astrocytes. Studies with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [15N]aspartate metabolism in cultured astrocytes. Studies with gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Stable Isotope Tracing: L-Aspartic Acid-1,4-¹³C₂ vs. L-Aspartic Acid-d₃ in Metabolic Studies
For researchers, scientists, and drug development professionals, the choice of an isotopic tracer is a critical decision that profoundly influences the outcome of metabolic studies. This guide provides an objective comparison of two stable isotope-labeled forms of L-Aspartic acid: L-Aspartic acid-1,4-¹³C₂ and L-Aspartic acid-d₃. By examining their respective advantages and disadvantages, supported by established principles of metabolic flux analysis, this document aims to empower researchers to select the optimal tracer for their experimental needs.
Stable isotope tracing is a powerful technique that allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes by introducing molecules labeled with non-radioactive heavy isotopes into a biological system.[1][] The incorporation of these isotopes into downstream metabolites can be tracked using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. L-Aspartic acid, a central metabolite in cellular metabolism, serves as a precursor for amino acid and nucleotide biosynthesis and plays a crucial role in the tricarboxylic acid (TCA) cycle.[3][4][5] Labeling aspartic acid with stable isotopes like carbon-13 (¹³C) or deuterium (²H or D) provides a window into these fundamental cellular processes.
Comparative Analysis: L-Aspartic acid-1,4-¹³C₂ vs. L-Aspartic acid-d₃
The selection between a ¹³C-labeled and a deuterium-labeled tracer hinges on several key factors, including the specific metabolic pathway under investigation, the potential for kinetic isotope effects, and the analytical methodology employed.
| Feature | L-Aspartic acid-1,4-¹³C₂ | L-Aspartic acid-d₃ | Supporting Insights |
| Tracer Principle | Traces the carbon backbone of aspartate. | Traces the hydrogen atoms of aspartate. | ¹³C tracers are ideal for following the fate of carbon skeletons through metabolic pathways, while deuterium tracers can provide information on redox reactions and hydrogen exchange.[1][6] |
| Kinetic Isotope Effect (KIE) | Minimal. The small mass difference between ¹²C and ¹³C results in negligible effects on reaction rates. | Can be significant. The doubling of mass from ¹H to ²H can slow down enzymatic reactions where C-H bond cleavage is the rate-limiting step. | A significant KIE with deuterium labeling can alter metabolic fluxes, which needs to be considered during data interpretation. This effect can also be leveraged to study enzyme mechanisms. |
| Metabolic Pathway Analysis | Excellent for tracing carbon transitions in the TCA cycle, gluconeogenesis, and nucleotide biosynthesis. | Useful for studying transamination reactions, redox metabolism, and pathways involving hydrogen transfer. | The choice of tracer should align with the specific atoms involved in the metabolic conversions of interest. |
| Analytical Detection (MS) | Leads to clear mass shifts (M+2) that are relatively easy to interpret. | Can produce more complex mass spectra due to potential for multiple deuterium incorporations and label exchange with water. | High-resolution mass spectrometry is often required to resolve complex isotopologue patterns from deuterium labeling. |
| Potential for Label Loss | Low. Carbon-carbon bonds are stable. | Higher potential for label exchange, particularly for hydrogens attached to heteroatoms or at certain positions prone to enolization. | Careful consideration of the labeling position is crucial to minimize label loss in deuterium tracing studies. |
| Cost | Generally higher due to the complexities of ¹³C synthesis. | Can be more cost-effective for certain labeling patterns. | The overall cost of the experiment, including the tracer and analytical expenses, should be considered. |
Experimental Protocols
While direct comparative studies are limited, the following protocols provide a framework for conducting metabolic tracing experiments using either L-Aspartic acid-1,4-¹³C₂ or L-Aspartic acid-d₃. These are generalized protocols that should be optimized for specific cell types and experimental conditions.
Protocol 1: ¹³C Metabolic Flux Analysis using L-Aspartic acid-1,4-¹³C₂ in Cultured Cancer Cells
This protocol is adapted from established methods for ¹³C-based metabolic flux analysis in cancer cell lines.[3][5][7]
Objective: To trace the contribution of aspartate's carbon backbone to the TCA cycle and nucleotide biosynthesis.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma)
-
Complete culture medium (e.g., RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
L-Aspartic acid-1,4-¹³C₂
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, pre-chilled to -80°C
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) in standard complete medium.
-
Isotope Labeling:
-
Prepare labeling medium by supplementing aspartate-free RPMI-1640 with L-Aspartic acid-1,4-¹³C₂ at a physiological concentration (e.g., 150 µM) and dFBS.
-
Aspirate the standard medium, wash the cells once with PBS, and then add the pre-warmed labeling medium.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the ¹³C label into downstream metabolites and achieve isotopic steady-state.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Immediately add a sufficient volume of -80°C 80% methanol to quench metabolism and extract the metabolites.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using an LC-MS/MS method optimized for the separation and detection of organic acids and nucleotides.
-
Monitor the mass isotopologue distributions of TCA cycle intermediates (e.g., malate, citrate, fumarate) and nucleotide precursors. The incorporation of ¹³C from L-Aspartic acid-1,4-¹³C₂ will result in an M+2 or M+4 shift in the mass of these metabolites.[3]
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Calculate the fractional enrichment of ¹³C in each metabolite at each time point.
-
Use metabolic flux analysis software to model the data and quantify the fluxes through the relevant pathways.
-
Protocol 2: Deuterium Tracing of Aspartate Metabolism in Neurological Studies
This protocol is a conceptual framework based on methods for deuterated amino acid tracing in neuroscience.[8][9]
Objective: To investigate the role of aspartate in neurotransmitter synthesis and amino acid metabolism.
Materials:
-
Primary neuronal cultures or brain slice preparations
-
Artificial cerebrospinal fluid (aCSF) or appropriate neuronal culture medium
-
L-Aspartic acid-d₃
-
Quenching solution (e.g., ice-cold methanol/acetonitrile)
-
LC-MS/MS system
Procedure:
-
Preparation of Biological System: Prepare primary neuronal cultures or acute brain slices according to standard protocols.
-
Isotope Labeling:
-
Prepare labeling aCSF or medium containing L-Aspartic acid-d₃ at a relevant concentration.
-
Incubate the neurons or brain slices in the labeling medium for a defined period.
-
-
Sample Collection and Metabolite Extraction:
-
Rapidly terminate the experiment by washing with ice-cold PBS and quenching metabolism with a cold solvent mixture.
-
Homogenize the tissue or lyse the cells and extract the metabolites.
-
Centrifuge to remove debris and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Employ a sensitive LC-MS/MS method for the detection of amino acids and related neurotransmitters.
-
Monitor for the incorporation of deuterium into downstream metabolites such as glutamate and other amino acids.
-
-
Data Analysis:
-
Determine the mass isotopologue distribution of the metabolites of interest.
-
Calculate the extent of deuterium enrichment to infer the activity of metabolic pathways involving aspartate.
-
Visualizing Metabolic Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to illustrate the complex relationships in metabolic studies.
Conclusion
The choice between L-Aspartic acid-1,4-¹³C₂ and L-Aspartic acid-d₃ for metabolic studies is not a one-size-fits-all decision. L-Aspartic acid-1,4-¹³C₂ is generally the preferred tracer for quantifying fluxes through central carbon metabolism due to its minimal kinetic isotope effect and straightforward data interpretation. It provides a clear picture of how the carbon skeleton of aspartate is utilized in pathways such as the TCA cycle and nucleotide synthesis.
On the other hand, L-Aspartic acid-d₃ offers unique advantages for studying specific enzymatic reactions where C-H bond cleavage is of interest and for investigating hydrogen transfer processes. While the potential for kinetic isotope effects requires careful consideration, it can also be a powerful tool for dissecting reaction mechanisms.
Ultimately, the optimal tracer selection depends on the specific research question, the biological system under investigation, and the available analytical capabilities. By carefully weighing the factors outlined in this guide, researchers can design more robust and informative metabolic studies, leading to a deeper understanding of cellular physiology in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 3. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartate is an endogenous metabolic limitation for tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspartate Metabolism Pathway is Differentiable in Human Hepatocellular Carcinoma: Transcriptomics and 13C-Isotope based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ckisotopes.com [ckisotopes.com]
- 8. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Validation of L-Aspartic Acid-1,4-¹³C₂ Flux Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Aspartic acid-1,4-¹³C₂ as a tracer for ¹³C-Metabolic Flux Analysis (MFA) with other commonly used isotopic tracers. By understanding the strengths and limitations of different tracers, researchers can design more robust experiments to accurately quantify metabolic fluxes and gain deeper insights into cellular physiology and disease.
Introduction to ¹³C-Metabolic Flux Analysis
¹³C-Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1] The method involves introducing a substrate labeled with the stable isotope ¹³C into a biological system and then measuring the incorporation of ¹³C into various downstream metabolites.[2] By analyzing the mass isotopomer distributions (MIDs) of these metabolites, researchers can computationally estimate the intracellular fluxes that produced the observed labeling patterns.[2][3] The choice of the ¹³C-labeled tracer is critical as it determines the precision and accuracy of the flux estimations for different metabolic pathways.[4]
L-Aspartic Acid-1,4-¹³C₂ as a Tracer for TCA Cycle Flux
L-Aspartic acid is a non-essential amino acid that is readily interconverted with the tricarboxylic acid (TCA) cycle intermediate, oxaloacetate, via the action of aspartate aminotransferase. When L-Aspartic acid-1,4-¹³C₂ is introduced to cells, the ¹³C labels are directly incorporated into the oxaloacetate pool. This makes it a targeted tracer for investigating the fluxes of the TCA cycle, a central hub of cellular metabolism responsible for energy production and providing precursors for biosynthesis.
The primary advantage of using L-Aspartic acid-1,4-¹³C₂ is its specific entry point into the TCA cycle, which can provide high resolution for fluxes around oxaloacetate and subsequent TCA cycle intermediates. This can be particularly useful for studying anaplerotic and cataplerotic reactions that involve the addition or removal of metabolites from the TCA cycle.
Comparison with Other Isotopic Tracers
While L-Aspartic acid-1,4-¹³C₂ is effective for probing the TCA cycle, a comprehensive analysis of central carbon metabolism often requires the use of other tracers, either in parallel experiments or as a mixture. The most common tracers for central carbon metabolism are ¹³C-labeled glucose and glutamine.[5]
| Tracer | Primary Pathways Targeted | Strengths | Limitations |
| L-Aspartic acid-1,4-¹³C₂ | Tricarboxylic Acid (TCA) Cycle | - Direct entry into the TCA cycle via oxaloacetate.- High resolution for anaplerotic and cataplerotic fluxes around oxaloacetate. | - Provides limited information on glycolysis and the pentose phosphate pathway.- Labeling can be diluted by unlabeled aspartate from the medium or protein degradation. |
| [U-¹³C₆]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle | - Gold standard for a comprehensive analysis of central carbon metabolism.[6]- Provides high-resolution data for multiple pathways simultaneously.[6] | - Can be expensive.- Interpretation can be complex due to the distribution of labels across many pathways. |
| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | - Computationally shown to provide the most precise estimates for glycolysis and the PPP.[2][4] | - Less effective for TCA cycle analysis compared to other tracers.[7] |
| [U-¹³C₅]Glutamine | Tricarboxylic Acid (TCA) Cycle | - Preferred isotopic tracer for the analysis of the TCA cycle, particularly glutamine anaplerosis.[2][4] | - Ineffective for analyzing glycolysis as glutamine carbons do not typically enter this pathway.[2] |
Experimental Protocols
A generalized protocol for a ¹³C-MFA experiment is outlined below. The specific details, such as the choice of tracer and labeling duration, will vary depending on the biological system and the research question.
Cell Culture and Isotope Labeling
-
Culture cells in a chemically defined medium to ensure that the sole carbon sources are known.
-
Once cells reach a metabolic steady state (typically during exponential growth), replace the medium with a labeling medium containing the ¹³C-labeled tracer (e.g., L-Aspartic acid-1,4-¹³C₂, [U-¹³C₆]Glucose, or [U-¹³C₅]Glutamine) at a known concentration.
-
Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This time can range from hours to days depending on the cell type and growth rate.
Metabolite Extraction
-
Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically done by quickly washing the cells with ice-cold saline or phosphate-buffered saline (PBS).
-
Extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol.
-
Separate the cell debris from the metabolite-containing extract by centrifugation.
Analytical Measurement of ¹³C Labeling
-
Analyze the isotopic labeling patterns of the extracted metabolites using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For amino acids and TCA cycle intermediates, GC-MS is a common and reliable method.
-
The raw mass spectrometry data provides the mass isotopomer distributions (MIDs) for each measured metabolite.
Data Analysis and Flux Calculation
-
Correct the measured MIDs for the natural abundance of ¹³C.
-
Use specialized software (e.g., INCA, Metran, WUFLUX) to estimate the intracellular metabolic fluxes.[8] This involves fitting a metabolic network model to the experimental data (MIDs and extracellular flux rates) to minimize the difference between the measured and simulated labeling patterns.[9]
-
Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.[8]
Visualizing Metabolic Pathways and Experimental Workflows
Signaling Pathways and Tracer Entry Points
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose-independent glutamine metabolism via TCA cycling for proliferation and survival in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p13CMFA: Parsimonious 13C metabolic flux analysis | PLOS Computational Biology [journals.plos.org]
Decoding Metabolic Pathways: A Comparative Guide to L-Aspartic Acid-1,4-¹³C₂ and Fully Labeled ¹³C₄-Aspartic Acid
For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of isotopic tracer is paramount to the accuracy and resolution of experimental outcomes. This guide provides a comprehensive comparison of L-Aspartic acid-1,4-¹³C₂ and fully labeled ¹³C₄-aspartic acid, highlighting the distinct advantages of the partially labeled isotopologue in elucidating complex metabolic pathways. Supported by established principles of ¹³C-Metabolic Flux Analysis (MFA), this document offers insights into experimental design and data interpretation.
The fundamental advantage of L-Aspartic acid-1,4-¹³C₂ over its uniformly labeled counterpart lies in its ability to provide positional information, which is crucial for resolving fluxes at key metabolic nodes. While ¹³C₄-aspartic acid can indicate the overall contribution of aspartate to downstream metabolites, L-Aspartic acid-1,4-¹³C₂ allows for the precise tracking of the C1 and C4 carboxyl carbons, offering a more granular view of enzymatic reactions within the Tricarboxylic Acid (TCA) cycle and connected pathways.
Unraveling Metabolic Ambiguity: The Power of Positional Labeling
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions. The precision of MFA is highly dependent on the information content of the isotopic labeling data. Fully labeled substrates can sometimes lead to ambiguous interpretations, as different pathways can result in the same number of labeled carbons in a product.
This is where positionally labeled tracers like L-Aspartic acid-1,4-¹³C₂ excel. By labeling specific carbon atoms, researchers can trace their fate through metabolic networks and distinguish between pathways that would be indistinguishable with a uniformly labeled tracer.
A key area where this distinction is critical is in the analysis of anaplerotic and cataplerotic fluxes, which are reactions that replenish or drain TCA cycle intermediates, respectively. The relative activities of enzymes like pyruvate carboxylase (PC), which replenishes oxaloacetate, and pyruvate dehydrogenase (PDH), which feeds acetyl-CoA into the TCA cycle, are crucial indicators of cellular metabolic state.
Comparative Analysis: L-Aspartic acid-1,4-¹³C₂ vs. ¹³C₄-Aspartic Acid
The following table summarizes the key differences in the information that can be obtained using these two tracers in a hypothetical metabolic flux experiment. The data illustrates the superior ability of L-Aspartic acid-1,4-¹³C₂ to resolve competing metabolic pathways.
| Parameter | L-Aspartic acid-1,4-¹³C₂ | ¹³C₄-Aspartic Acid (Uniformly Labeled) | Advantage of L-Aspartic acid-1,4-¹³C₂ |
| Tracer Input | Known labeling at C1 and C4 positions. | All four carbons are labeled. | Specific labeling pattern provides a distinct starting point for tracing. |
| Downstream Metabolite Labeling | Produces specific isotopomers of TCA cycle intermediates (e.g., [1-¹³C]-α-ketoglutarate, [4-¹³C]-α-ketoglutarate). | Produces a mixture of multiply labeled isotopomers, making it difficult to discern the original position of the labeled carbons. | Enables the deconvolution of labeling patterns to specific pathway contributions. |
| Resolution of Pyruvate Carboxylase (PC) vs. Pyruvate Dehydrogenase (PDH) Flux | High. The labeling pattern in malate and subsequent metabolites directly reflects the entry point into the TCA cycle. For instance, PC activity will initially lead to [4-¹³C]-malate. | Low. The uniform labeling obscures the positional information necessary to distinguish between these two key anaplerotic and oxidative pathways. | Provides clear, quantitative data to differentiate between these crucial metabolic fluxes. |
| Analysis of TCA Cycle Asymmetry | High. Can detect and quantify the degree of scrambling of the label between C1 and C4 of malate and fumarate, providing insights into enzyme kinetics and substrate channeling. | Very Low. The uniform labeling makes it impossible to assess the symmetry of label distribution in symmetrical intermediates like fumarate. | Offers a deeper understanding of the functional organization of the TCA cycle. |
| Precision of Flux Estimates (Hypothetical) | High precision for anaplerotic and cataplerotic fluxes (e.g., PC flux: 45 ± 3 units). | Lower precision for the same fluxes due to model indeterminacy (e.g., PC flux: 50 ± 15 units). | Leads to more reliable and statistically significant conclusions about metabolic regulation. |
Experimental Workflow and Methodologies
A typical workflow for a ¹³C-metabolic flux analysis experiment using a labeled aspartate tracer involves several key steps, from cell culture to data analysis.
Caption: A generalized workflow for conducting ¹³C-Metabolic Flux Analysis using labeled aspartic acid.
Key Experimental Protocols
1. Cell Culture and Labeling:
-
Cell Line: Select a cell line relevant to the research question (e.g., cancer cell line, primary hepatocytes).
-
Culture Medium: Utilize a defined medium where the concentrations of all carbon sources are known. For amino acid tracing, it is crucial to use a medium with controlled levels of aspartate.
-
Tracer Introduction: Replace the standard medium with a medium containing either L-Aspartic acid-1,4-¹³C₂ or ¹³C₄-aspartic acid at a known concentration.
-
Incubation: Culture the cells in the labeling medium for a duration sufficient to achieve isotopic steady-state in the metabolites of interest. This duration should be determined empirically for the specific cell line and experimental conditions.
2. Metabolite Extraction and Sample Preparation:
-
Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Extraction: Scrape the cells in the extraction solvent and collect the extract. Centrifuge to pellet cell debris.
-
Derivatization for GC-MS: Dry the metabolite extract and derivatize the amino acids (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to make them volatile for GC-MS analysis.
3. Analytical Measurement: GC-MS for Isotopomer Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is commonly used for separating and detecting the derivatized amino acids.
-
Method: Develop a GC method that provides good separation of the amino acids of interest.
-
Data Acquisition: Operate the mass spectrometer in scan mode to collect the mass spectra of the eluting compounds. The fragmentation patterns of the derivatized amino acids provide information about the positional labeling of the carbon backbone.
Visualizing the Metabolic Advantage
The following diagram illustrates how L-Aspartic acid-1,4-¹³C₂ provides superior resolution in tracing metabolic pathways compared to the uniformly labeled version.
Caption: L-Aspartic acid-1,4-¹³C₂ allows for the tracking of specific carbon atoms through the TCA cycle.
Conclusion: A Clearer Picture of Cellular Metabolism
Decoding Cellular Metabolism: A Comparison Guide to Dual Isotope Labeling with L-Aspartic acid-1,4-13C2 and 15N-Glutamine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular metabolism, understanding the dynamic flow of nutrients is paramount to unraveling disease mechanisms and developing targeted therapeutics. Stable isotope tracing has emerged as a powerful tool to illuminate these metabolic pathways. This guide provides a comprehensive comparison of a sophisticated dual isotope labeling strategy utilizing L-Aspartic acid-1,4-13C2 and 15N-glutamine with other common labeling techniques. By simultaneously tracing the fate of carbon from aspartate and nitrogen from glutamine, researchers can gain unprecedented insights into the interplay between central carbon and nitrogen metabolism.
The Power of Dual Isotope Labeling
Dual isotope labeling offers a significant advantage over single-label experiments by enabling the simultaneous tracking of two different atoms through interconnected metabolic pathways. This approach provides a more comprehensive and dynamic picture of cellular metabolism, revealing the contributions of different substrates to the biosynthesis of key molecules and uncovering metabolic reprogramming in disease states.
The specific combination of this compound and 15N-glutamine is particularly insightful for several reasons:
-
Aspartate as a Metabolic Hub: Aspartate is a crucial metabolite that sits at the crossroads of the citric acid (TCA) cycle and amino acid metabolism. Its carbon backbone contributes to the synthesis of other amino acids and nucleotides.
-
Glutamine as a Key Nutrient: Glutamine is a primary nitrogen donor for the synthesis of nucleotides, amino acids, and other nitrogen-containing compounds. It is also a significant source of carbon for the TCA cycle in many proliferating cells, including cancer cells.
By using this compound, the two labeled carbons can be traced as they are incorporated into various downstream metabolites. Simultaneously, the 15N from glutamine allows for the tracking of nitrogen donation to these same and other molecules. This dual-tracer approach can elucidate the relative contributions of aspartate and glutamine to critical biosynthetic pathways.
Comparative Analysis of Labeling Strategies
To understand the unique advantages of the this compound and 15N-glutamine dual labeling strategy, it is essential to compare it with other commonly used methods. The following table summarizes the key features and applications of different labeling approaches.
| Labeling Strategy | Tracers | Key Insights | Advantages | Limitations |
| Single Isotope Labeling | [U-13C]-Glucose | Traces the fate of glucose carbons through glycolysis, the pentose phosphate pathway, and the TCA cycle. | Simple to implement and analyze. Well-established protocols. | Provides a limited view of metabolism, ignoring the contributions of other key nutrients. |
| [U-15N]-Glutamine | Tracks the donation of glutamine nitrogen to amino acids and nucleotides. | Directly measures nitrogen flux from a primary donor. | Does not provide information on the carbon fate of glutamine or other substrates. | |
| Dual Isotope Labeling | [U-13C]-Glucose and [U-15N]-Glutamine | Simultaneously traces carbon from glucose and nitrogen from glutamine, revealing the interplay between glucose and glutamine metabolism. | Provides a more comprehensive view of central carbon and nitrogen metabolism. | Can lead to complex labeling patterns that require sophisticated data analysis. |
| This compound and 15N-Glutamine | Specifically interrogates the contributions of aspartate's carbon backbone and glutamine's nitrogen to intersecting pathways like the TCA cycle and nucleotide synthesis. | Offers high resolution into the specific roles of two critical amino acids. Can dissect the anaplerotic and cataplerotic fluxes involving aspartate. | More specialized application; may not provide a global view of all metabolic pathways. |
Experimental Protocols
A generalized protocol for a dual isotope labeling experiment using this compound and 15N-glutamine in cell culture is provided below. This should be adapted based on the specific cell type and experimental goals.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and proliferate.
-
Tracer Introduction: Replace the standard medium with a labeling medium containing this compound and 15N-glutamine at physiological concentrations. The exact concentrations should be optimized for the specific cell line.
-
Incubation: Incubate the cells in the labeling medium for a predetermined time course to allow for the incorporation of the stable isotopes into downstream metabolites. Time points can range from minutes to hours depending on the metabolic pathways of interest.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.
-
Homogenization and Centrifugation: Homogenize the cell suspension and centrifuge at high speed to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant containing the extracted metabolites.
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the metabolites using liquid chromatography (LC). A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites.
-
Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer (MS/MS) to detect and quantify the mass isotopologues of the targeted metabolites. The mass spectrometer will be able to distinguish between the unlabeled, 13C-labeled, 15N-labeled, and dual-labeled species of each metabolite.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for each mass isotopologue of the metabolites of interest.
-
Correction for Natural Isotope Abundance: Correct the raw peak areas for the natural abundance of 13C and 15N.
-
Metabolic Flux Analysis: Use the corrected isotopologue distribution data to calculate the relative or absolute fluxes through the metabolic pathways of interest using specialized software.
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in metabolic pathways and experimental procedures.
Caption: Interconnected pathways of carbon and nitrogen metabolism.
Caption: Experimental workflow for dual isotope labeling.
Conclusion
The dual isotope labeling strategy using this compound and 15N-glutamine offers a powerful and nuanced approach to dissecting the complexities of cellular metabolism. By providing a high-resolution view of the distinct yet interconnected roles of aspartate and glutamine, this technique can reveal critical metabolic vulnerabilities in diseases such as cancer and provide a robust platform for the development of novel therapeutic interventions. While the experimental design and data analysis require careful consideration, the depth of biological insight gained from this dual-tracer approach makes it an invaluable tool for researchers at the forefront of metabolic research.
Orthogonal Validation of Metabolic Flux Data: A Comparative Guide Using L-Aspartic acid-1,4-13C2
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis is a critical tool for understanding cellular physiology, identifying metabolic bottlenecks, and guiding drug development. The validation of metabolic flux data is paramount to ensure the accuracy and reliability of these findings. This guide provides a comprehensive comparison of ¹³C Metabolic Flux Analysis (¹³C-MFA) using L-Aspartic acid-1,4-¹³C₂ as a tracer with an orthogonal validation method, Flux Balance Analysis (FBA).
Introduction to Metabolic Flux Validation
Flux Balance Analysis (FBA) is a computational method that predicts metabolic fluxes based on the stoichiometry of metabolic networks.[2] By comparing the experimentally determined fluxes from ¹³C-MFA with the computationally predicted fluxes from FBA, researchers can gain greater confidence in their results. Discrepancies between the two methods can highlight areas where the metabolic model may be incomplete or where the underlying assumptions of FBA do not hold true.[3]
Quantitative Data Comparison
| Metabolic Reaction | ¹³C-MFA Normalized Flux (%)[4] | FBA Predicted Flux Range (%)[4] |
| Pentose Phosphate Pathway | 30.3 ± 1.5 | 25 - 40 |
| Glycolysis | 69.7 ± 1.5 | 60 - 75 |
| TCA Cycle | 55.2 ± 2.1 | 50 - 65 |
| Anaplerotic Reactions | 10.8 ± 1.1 | 5 - 15 |
This table presents a generalized comparison based on available data for E. coli central carbon metabolism and is intended for illustrative purposes.
Experimental Protocols
-
Cell Culture and Labeling:
-
Culture cells in a chemically defined medium to ensure precise control over nutrient sources.
-
In the exponential growth phase, switch the cells to a medium containing L-Aspartic acid-1,4-¹³C₂ as the tracer. The concentration of the tracer should be optimized for the specific cell type and experimental goals.
-
Incubate the cells for a sufficient period to achieve isotopic steady state, where the labeling of intracellular metabolites is stable.[5]
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by, for example, immersing the cell culture in a cold solvent like liquid nitrogen.
-
Extract intracellular metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
-
-
Metabolite Analysis:
-
Analyze the isotopic labeling patterns of metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
-
Flux Calculation:
-
Use specialized software to calculate the metabolic fluxes that best fit the measured isotopic labeling data and extracellular uptake/secretion rates.[7]
-
-
Metabolic Model Reconstruction:
-
Obtain or construct a genome-scale metabolic model of the organism or cell line of interest. This model should contain all known metabolic reactions and their stoichiometry.
-
-
Define Constraints:
-
Measure the extracellular uptake and secretion rates of key metabolites (e.g., glucose, lactate, amino acids) from the cell culture medium. These rates are used as constraints in the FBA model.
-
-
Define Objective Function:
-
Define a biologically relevant objective function to be optimized. A common objective is the maximization of biomass production, which assumes the cell is geared towards optimal growth.
-
-
Flux Calculation:
-
Use linear programming to solve for the distribution of metabolic fluxes that maximizes the objective function while satisfying the stoichiometric and experimental constraints.[2]
-
Visualization of Experimental Workflow and Metabolic Pathway
Caption: A flowchart illustrating the parallel workflows of ¹³C-MFA and FBA for orthogonal validation.
L-Aspartic acid is a key metabolite that connects several major metabolic pathways, most notably the tricarboxylic acid (TCA) cycle through anaplerotic reactions. Anaplerosis is the replenishment of TCA cycle intermediates that are consumed for biosynthesis.
Caption: The central role of L-Aspartate in anaplerosis of the TCA cycle.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p13CMFA: Parsimonious 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Anaplerotic Contributions: A Comparative Guide to L-Aspartic Acid-1,4-¹³C₂ and ¹³C-Pyruvate
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate assessment of anaplerosis—the replenishment of tricarboxylic acid (TCA) cycle intermediates—is crucial for understanding cellular physiology in both normal and disease states. The choice of isotopic tracer is a critical determinant for the successful elucidation of metabolic fluxes. This guide provides a comprehensive comparison of two key tracers, L-Aspartic acid-1,4-¹³C₂ and uniformly labeled ¹³C-Pyruvate, for assessing anaplerotic contributions to the TCA cycle.
Introduction to Anaplerotic Tracers
¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify intracellular metabolic fluxes.[1] The selection of an appropriate ¹³C-labeled substrate is paramount, as the labeling pattern of downstream metabolites provides a window into the activity of specific metabolic pathways.[2][3] While glucose and glutamine are the most commonly used tracers for broad analyses of central carbon metabolism, specifically labeled tracers like L-Aspartic acid-1,4-¹³C₂ and ¹³C-Pyruvate offer more targeted insights into anaplerotic pathways.[4][5]
L-Aspartic acid-1,4-¹³C₂ directly introduces a labeled four-carbon intermediate into the TCA cycle, providing a clear view of oxaloacetate dynamics.
¹³C-Pyruvate , on the other hand, can enter the TCA cycle through two main routes: oxidative decarboxylation to acetyl-CoA by pyruvate dehydrogenase (PDH) or carboxylation to oxaloacetate by pyruvate carboxylase (PC), a key anaplerotic reaction.[6][7]
Comparative Analysis of Tracer Performance
The choice between L-Aspartic acid-1,4-¹³C₂ and ¹³C-Pyruvate depends on the specific anaplerotic pathway of interest and the metabolic context of the system under study.
| Feature | L-Aspartic acid-1,4-¹³C₂ | ¹³C-Pyruvate |
| Primary Anaplerotic Pathway Traced | Direct entry as oxaloacetate | Pyruvate Carboxylase (PC) |
| Entry Point into TCA Cycle | Oxaloacetate | Acetyl-CoA (via PDH) and Oxaloacetate (via PC) |
| Key Labeled Intermediates | M+2 Malate, M+2 Fumarate, M+2 Aspartate | M+3 Oxaloacetate, M+3 Malate, M+3 Aspartate (from PC); M+2 Citrate (from PDH) |
| Primary Research Application | Quantifying flux through aspartate aminotransferase and subsequent TCA cycle metabolism. | Assessing the contribution of pyruvate to anaplerosis via pyruvate carboxylase.[6] |
| Strengths | Provides a direct measure of oxaloacetate entry and metabolism without the confounding factor of PDH activity. | Allows for the simultaneous assessment of both oxidative glucose metabolism (PDH) and anaplerosis (PC).[8][9] |
| Limitations | The contribution of other anaplerotic pathways (e.g., from glutamine or pyruvate) is not directly measured. | Interpretation can be complex due to the dual entry points into the TCA cycle. The relative activities of PDH and PC will influence the labeling patterns. |
Experimental Protocols
A generalized protocol for a ¹³C tracer experiment in cultured mammalian cells is provided below. This protocol can be adapted for use with either L-Aspartic acid-1,4-¹³C₂ or ¹³C-Pyruvate.
1. Cell Culture and Medium Preparation:
-
Culture cells to the desired confluency in standard growth medium.
-
Prepare the experimental medium by supplementing basal medium (e.g., DMEM) with the desired concentration of the ¹³C-labeled tracer (e.g., 10 mM [U-¹³C]glucose or 2 mM [U-¹³C]glutamine, with specific concentrations of L-Aspartic acid-1,4-¹³C₂ or ¹³C-Pyruvate to be optimized based on the cell line and experimental goals).[4] Unlabeled versions of other carbon sources should be used.
2. Isotopic Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells once with pre-warmed unlabeled experimental medium to remove residual unlabeled metabolites.
-
Add the pre-warmed ¹³C-labeled medium to the cells and incubate for a time course determined by the expected rate of labeling of the metabolites of interest. Isotopic steady state for TCA cycle intermediates may take several hours.[6]
3. Metabolite Extraction:
-
Aspirate the labeled medium.
-
Quench metabolism rapidly by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube and centrifuge at a high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
4. Sample Analysis:
-
Analyze the isotopic enrichment of metabolites using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[10]
-
For GC-MS analysis, derivatization of the metabolites is typically required to increase their volatility.[10]
5. Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Calculate the mass isotopomer distribution (MID) for each metabolite of interest.
-
Use the MIDs to infer the relative contributions of the tracer to different metabolic pathways.
Visualization of Metabolic Pathways and Experimental Workflow
To aid in the conceptualization of these tracer studies, the following diagrams illustrate the metabolic fates of L-Aspartic acid-1,4-¹³C₂ and ¹³C-Pyruvate, as well as a typical experimental workflow.
Caption: Metabolic entry points of tracers into the TCA cycle.
Caption: A typical workflow for a 13C tracer experiment.
Conclusion
References
- 1. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate carboxylase mediated anaplerosis promotes antioxidant capacity by sustaining TCA cycle and redox metabolism in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Flux through hepatic pyruvate carboxylase and phosphoenolpyruvate carboxykinase detected by hyperpolarized 13C magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Tracers for TCA Cycle Flux Analysis
In the intricate landscape of cellular metabolism, the Tricarboxylic Acid (TCA) cycle stands as a central hub for energy production and biosynthetic precursor supply. Understanding the flow, or flux, of metabolites through this cycle is paramount for researchers in basic science and drug development. ¹³C-based Metabolic Flux Analysis (MFA) is the definitive technique for quantifying these intracellular fluxes, and the selection of an appropriate isotopic tracer is the most critical determinant of an experiment's success.[1][2][3]
This guide provides a comparative analysis of the most common isotopic tracers used to interrogate the TCA cycle, offering supporting data, detailed experimental protocols, and visualizations to help researchers design more informative experiments.
Comparative Analysis of Key Isotopic Tracers
The choice of a ¹³C-labeled substrate dictates which metabolic pathways can be resolved and the precision of the resulting flux estimations.[1] While many tracers can label TCA cycle metabolites, their ability to distinguish between different carbon entry points (e.g., from glucose via pyruvate dehydrogenase vs. glutamine via glutaminolysis) varies significantly.[1][4] Glucose and glutamine are the primary carbon sources for most cultured mammalian cells, making their labeled analogues the most frequently used probes.[4][5]
The following table summarizes the performance and applications of the most common tracers for TCA cycle analysis.
| Tracer | Primary Pathways Probed | Key Advantages | Potential Limitations & Considerations | Typical TCA Cycle Labeling Pattern (1st Turn) |
| [U-¹³C₆]Glucose | General Metabolism, Glycolysis, TCA Cycle Entry via PDH, Anaplerosis via PC | Traces the entire glucose backbone, useful for initial screening and identifying the general fate of glucose carbon.[4] | Can produce complex labeling patterns that are difficult to interpret for specific flux ratios.[4] Not ideal for resolving Pentose Phosphate Pathway (PPP) flux. | M+2 Citrate : From the condensation of M+2 Acetyl-CoA (from glycolysis/PDH) with unlabeled oxaloacetate.[6][7] |
| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), overall network flux | Provides the most precise estimates for glycolysis and PPP fluxes.[1][3] The loss of the C1 carbon as ¹³CO₂ in the oxidative PPP allows for clear differentiation between the two pathways.[8] | Offers less detailed information on TCA cycle exchange fluxes compared to glutamine tracers. | M+2 Citrate : Both labeled carbons are retained through glycolysis and enter the TCA cycle via Acetyl-CoA.[8] |
| [U-¹³C₅]Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Considered the preferred tracer for precise analysis of TCA cycle activity and exchange fluxes.[1][3][9] Directly probes glutaminolysis, a critical pathway in many cancer cells.[6][10] | Provides minimal information on glycolysis and PPP activity.[1] | M+4 Citrate : Glutamine is converted to M+5 α-ketoglutarate; subsequent oxidative metabolism leads to M+4 oxaloacetate, which condenses with unlabeled Acetyl-CoA.[6] |
| [¹³C]Propionate / [¹³C]Acetate | Hepatic Anaplerosis and TCA Cycle Flux (in vivo) | Used in whole-animal studies to assess liver-specific mitochondrial metabolism.[11][12][13] | Interpretation is complex and can be influenced by underlying assumptions about substrate entry points and stoichiometry.[11][13] Not typically used for in vitro cell culture studies. | Varies based on the specific tracer and metabolic model used.[11] |
Experimental Protocols
A standardized and meticulously executed protocol is essential for reproducible metabolic flux analysis.[9] The following is a generalized protocol for a ¹³C labeling experiment in cultured mammalian cells, which can be adapted for specific tracers and cell types.[4][8][14]
Generalized Protocol for ¹³C-MFA in Cell Culture
-
Cell Seeding & Culture:
-
Preparation of Labeling Medium:
-
Prepare a basal medium that lacks the nutrient you intend to use as a tracer (e.g., glucose-free DMEM).
-
Supplement this medium with all other necessary components, such as dialyzed fetal bovine serum (to minimize unlabeled substrates), glutamine, and antibiotics.[8]
-
Dissolve the desired ¹³C-labeled tracer (e.g., [U-¹³C₆]Glucose) in the prepared medium to a final concentration that matches the standard growth medium (typically 11-25 mM for glucose).[8]
-
Sterile-filter the complete labeling medium using a 0.22 µm filter.[8]
-
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C labeling medium to the cells.
-
Return the cells to the incubator (37°C, 5% CO₂) for a predetermined duration. The time required to reach isotopic steady state varies by pathway; glycolytic intermediates label within minutes, while TCA cycle intermediates can take several hours.
-
-
Metabolite Quenching and Extraction:
-
Quenching (Critical Step): To halt all enzymatic activity instantly, place the culture plate on dry ice.[8] Aspirate the labeling medium.
-
Washing: Immediately wash the cells with ice-cold 0.9% NaCl or PBS to remove any extracellular labeled substrate.[8]
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol, -80°C) to the cells. Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube.
-
Vortex the tubes and centrifuge at high speed at 4°C to pellet protein and cell debris.
-
Collect the supernatant, which contains the extracted metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract, typically using a vacuum concentrator.
-
The isotopic labeling patterns of the metabolites are then analyzed, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][14] NMR spectroscopy is also a powerful tool, particularly for sorting out complex positional isotopomers.[11]
-
-
Data Analysis:
-
Raw mass isotopomer distributions are corrected for the natural abundance of ¹³C and other isotopes.
-
The corrected data is fed into a computational flux analysis software package (e.g., INCA, Metran) along with a metabolic network model.[9]
-
The software then estimates the intracellular metabolic fluxes that best fit the experimental labeling data.[15]
-
Visualization of Pathways and Workflows
Visual models are essential for understanding the flow of atoms through complex networks and the steps involved in a tracer experiment. The following diagrams were generated using Graphviz (DOT language) to illustrate these processes.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Tracer-based assessments of hepatic anaplerotic and TCA cycle flux: practicality, stoichiometry, and hidden assumptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Safe Disposal of L-Aspartic Acid-1,4-13C2: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of L-Aspartic acid-1,4-13C2. As a stable isotope-labeled compound, its disposal protocol is identical to that of its unlabeled counterpart, L-Aspartic acid. The carbon-13 (¹³C) isotopes are stable, not radioactive, and therefore do not require special radiological handling or disposal procedures.[1][] L-Aspartic acid is generally not classified as a hazardous substance.[3][4]
This document outlines procedures for handling, accidental release, and disposal of both solid and aqueous forms of the compound, ensuring the safety of laboratory personnel and compliance with standard environmental regulations. Always consult your institution's Environmental Health and Safety (EHS) department and review all applicable federal, state, and local regulations before proceeding with any disposal.[5][6]
Immediate Safety and Handling
Before handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection such as safety goggles.[3][5]
-
Handling: Handle in a well-ventilated area.[7] Avoid creating dust.[8] Wash hands thoroughly after handling.[5]
-
Accidental Release (Spill):
Quantitative Data for Disposal
The following table summarizes key quantitative parameters relevant to the safe handling and disposal of L-Aspartic acid.
| Parameter | Value | Source |
| Toxicity | ||
| Oral LD50 (Rat) | >5,000 mg/kg | [10] |
| Dermal LD50 (Rabbit) | >5,000 mg/kg | [10] |
| Physical/Chemical Properties | ||
| Appearance | White crystalline powder | [3] |
| pH of Solution (10%) | 2.5 - 3.5 | [11] |
| Disposal Parameters | ||
| Recommended pH for Sewer Disposal | 5.5 - 9.5 | [12] |
Disposal Procedures
The appropriate disposal method depends on whether the this compound is in solid form or an aqueous solution.
Solid Waste Disposal Uncontaminated, solid this compound can typically be disposed of as regular laboratory waste.
-
Collection: Carefully sweep up the solid material, avoiding the creation of dust.[8]
-
Containment: Place the swept material into a suitable, clearly labeled, and closed container for disposal.[8][10]
-
Disposal: Dispose of the container in the regular laboratory trash, unless local or institutional policies require otherwise.[12] Alternatively, the waste can be offered to a licensed disposal company.[8][10]
Aqueous Solution Disposal Aqueous solutions of this compound are acidic and require neutralization before they can be discharged into the sanitary sewer.
-
pH Check: Measure the pH of the solution using a calibrated pH meter or pH strips.[12]
-
Neutralization: If the pH is below 5.5, neutralize the solution by following the detailed experimental protocol below.[12]
-
Sewer Disposal: Once the pH is stable within the neutral range (5.5 - 9.5), the solution can be poured down the sanitary sewer.[12]
-
Flushing: Flush the drain with a generous amount of water (at least 20 parts water) after disposing of the neutralized solution.[12]
Experimental Protocol: Neutralization of Acidic Solutions
This protocol details the steps for neutralizing an acidic solution of this compound prior to sewer disposal.
Materials:
-
Acidic solution of this compound
-
Dilute basic solution (e.g., 1M sodium hydroxide or a saturated solution of sodium bicarbonate)[12]
-
Calibrated pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate PPE (safety goggles, lab coat, gloves)
Procedure:
-
Preparation: Work in a well-ventilated area, such as a fume hood, and wear all required PPE.[12]
-
Initial pH Measurement: Place the container with the acidic solution on a stir plate, add a stir bar, and begin gentle stirring. Use a pH meter or pH strips to determine the initial pH of the solution.[12]
-
Base Addition: While continuously stirring, slowly add the dilute basic solution dropwise.[12] Be cautious as neutralization reactions can generate heat.
-
pH Monitoring: Periodically pause the addition of the base to check the pH of the solution.[12]
-
Endpoint: Continue adding the base until the pH of the solution is stable within the neutral range of 5.5 to 9.5.[12]
-
Final Disposal: Once the target pH is achieved and stable, the neutralized solution is ready for disposal down the sanitary sewer, followed by flushing with plenty of water.[12]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. moravek.com [moravek.com]
- 3. L-Aspartic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. msjc-keenan.safecollegessds.com [msjc-keenan.safecollegessds.com]
- 7. lobachemie.com [lobachemie.com]
- 8. uprm.edu [uprm.edu]
- 9. echemi.com [echemi.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
Personal protective equipment for handling L-Aspartic acid-1,4-13C2
Essential Safety and Handling Guide for L-Aspartic acid-1,4-13C2
For researchers, scientists, and professionals in drug development, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling and disposal of this compound, a stable isotope-labeled form of L-Aspartic acid. While the isotopic labeling does not significantly alter the chemical hazards, adherence to standard laboratory safety protocols is crucial.
Personal Protective Equipment (PPE)
When handling this compound, especially in solid form, the primary concern is to prevent inhalation of dust and to avoid skin and eye contact.[1][2][3] The following personal protective equipment is recommended:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles.[4] | To prevent eye irritation from dust particles.[1][2] |
| Hand Protection | Nitrile rubber gloves.[4] | To prevent skin contact and irritation.[1][2] Gloves should be inspected before use and disposed of properly after handling.[1] |
| Respiratory Protection | NIOSH (US) or EN 143 (EU) approved dust masks (e.g., N95 or P1) are recommended where dust is generated.[1][4] | To prevent inhalation of dust which may cause respiratory tract irritation.[1][2][3] |
| Body Protection | Laboratory coat. | To protect clothing and skin from accidental spills. |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area to minimize dust generation.[1]
-
Avoid breathing dust.[1]
-
Store in a tightly closed container in a cool, dry place.[1][5][6]
Spill Management:
-
In case of a spill, avoid creating dust.[1]
-
Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[1][6]
-
After material pickup is complete, wash the spill site.[5]
Disposal:
-
Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1][5]
First Aid Measures
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][6]
-
In case of skin contact: Wash off with soap and plenty of water.[1]
-
In case of eye contact: Flush eyes with water as a precaution.[1]
-
If swallowed: Rinse mouth with water and consult a physician.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
